molecular formula C30H31Cl3N4O4 B10760792 GSK 1562590 hydrochloride

GSK 1562590 hydrochloride

Numéro de catalogue: B10760792
Poids moléculaire: 617.9 g/mol
Clé InChI: XTVXEMMIPYMBLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK 1562590 hydrochloride is a useful research compound. Its molecular formula is C30H31Cl3N4O4 and its molecular weight is 617.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H31Cl3N4O4

Poids moléculaire

617.9 g/mol

Nom IUPAC

3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H

Clé InChI

XTVXEMMIPYMBLL-UHFFFAOYSA-N

SMILES canonique

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl

Origine du produit

United States

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GSK1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist. This document synthesizes available preclinical data to offer a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Selective Urotensin-II Receptor Antagonism

GSK1562590 hydrochloride is a high-affinity, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is recognized as the most potent endogenous vasoconstrictor identified to date.[2] By binding to the UT receptor, a G protein-coupled receptor (GPCR), GSK1562590 hydrochloride effectively blocks the binding of the endogenous ligand urotensin-II, thereby inhibiting its downstream physiological effects.[1][3]

The antagonism of GSK1562590 is characterized by a slow dissociation from the UT receptor, leading to sustained pharmacodynamic activity.[4][5] This prolonged receptor occupancy contributes to its durable inhibitory effects on urotensin-II-mediated signaling.

Molecular Signaling Pathways

The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins.[3][6] Activation of the UT receptor by its ligand, urotensin-II, initiates a complex signaling cascade that GSK1562590 hydrochloride effectively inhibits. The key downstream pathways are detailed below and illustrated in the accompanying diagram.

  • Phospholipase C (PLC) Pathway: Upon Gαq activation, PLC is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3][6]

  • RhoA/Rho Kinase (ROCK) Pathway: The UT receptor signaling cascade also involves the activation of the small GTPase RhoA and its downstream effector, ROCK.[1] This pathway is crucial for the vasoconstrictive effects of urotensin-II.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Urotensin-II has been shown to activate the MAPK signaling pathway, which is involved in cell proliferation and hypertrophy.[1]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another downstream effector of the UT receptor, playing a role in cell survival and metabolism.[1]

By blocking the initial binding of urotensin-II to its receptor, GSK1562590 hydrochloride prevents the activation of these critical signaling pathways.

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GSK1562590 GSK1562590 UT Receptor Urotensin-II Receptor (UT) GSK1562590->UT Receptor Antagonizes Urotensin-II Urotensin-II Urotensin-II->UT Receptor Activates Gq Gαq UT Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA/ROCK RhoA/ROCK Pathway Gq->RhoA/ROCK Activates MAPK MAPK Pathway Gq->MAPK Activates PI3K/Akt PI3K/Akt Pathway Gq->PI3K/Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ SR->Ca2+ Releases Ca2+->PKC Activates Physiological Effects Vasoconstriction, Cell Proliferation, Hypertrophy PKC->Physiological Effects RhoA/ROCK->Physiological Effects MAPK->Physiological Effects PI3K/Akt->Physiological Effects Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Aorta Isolation Isolate Rat Thoracic Aorta Ring Prep Prepare Aortic Rings Aorta Isolation->Ring Prep Organ Bath Mount in Organ Bath Ring Prep->Organ Bath Tension Measurement Measure Isometric Tension Organ Bath->Tension Measurement U-II Response Generate Urotensin-II Concentration-Response Curve Tension Measurement->U-II Response GSK Treatment Incubate with GSK1562590 U-II Response->GSK Treatment Antagonism Assessment Assess Antagonism (pKb/pA2) U-II Response->Antagonism Assessment GSK Treatment->Antagonism Assessment Animal Prep Anesthetize Animal (e.g., Cat) Catheterization Catheterize Artery and Vein Animal Prep->Catheterization Baseline BP Establish Baseline Blood Pressure Catheterization->Baseline BP U-II Challenge Administer Urotensin-II (Pressor Challenge) Baseline BP->U-II Challenge GSK Admin Administer GSK1562590 U-II Challenge->GSK Admin Repeat Challenge Repeat U-II Challenge at Time Points GSK Admin->Repeat Challenge Data Analysis Analyze Inhibition of Pressor Response Repeat Challenge->Data Analysis Compound Characterization Pharmacological Characterization of GSK1562590 Compound Characterization->Aorta Isolation Compound Characterization->Animal Prep

References

GSK1562590 Hydrochloride: A Technical Overview of a Potent Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological functions of GSK1562590 hydrochloride, a high-affinity and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor, implicating the U-II system in the pathophysiology of various cardiovascular diseases. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

GSK1562590 is a potent and selective antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor, also known as GPR14, primarily activates the Gαq subunit of the G protein.[1][2] This activation initiates a signaling cascade involving the stimulation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a key event in vasoconstriction.[2][3] Furthermore, downstream signaling includes the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, which is involved in cellular processes like proliferation and hypertrophy.[4][5]

GSK1562590 exerts its function by binding to the UT receptor and blocking the binding of the endogenous ligand urotensin-II, thereby inhibiting these downstream signaling events. A notable characteristic of GSK1562590 is its slowly dissociating nature from the receptor in certain species, leading to prolonged pharmacodynamic activity.[6][7]

Quantitative Pharmacological Data

The pharmacological profile of GSK1562590 has been characterized across various species using radioligand binding assays and functional studies. The data presented below is primarily derived from a comprehensive study by Behm et al. (2010).

Binding Affinity of GSK1562590 at Mammalian UT Receptors

The binding affinity of GSK1562590 for the urotensin-II receptor was determined using radioligand binding assays with [¹²⁵I]hU-II. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Species/Cell LineReceptor TypepKi (mean ± SEM)
Human (recombinant)UT Receptor9.28 ± 0.04
Monkey (recombinant)UT Receptor9.14 ± 0.05
Cat (recombinant)UT Receptor9.64 ± 0.06
Rat (recombinant)UT Receptor9.66 ± 0.04
Mouse (recombinant)UT Receptor9.34 ± 0.08
Human (native, SJRH30 cells)UT Receptor9.46 ± 0.06

Data sourced from Behm et al. (2010).[1]

Functional Antagonist Potency of GSK1562590

The functional antagonist activity of GSK1562590 was assessed in isolated artery preparations from various species by measuring its ability to inhibit human urotensin-II (hU-II)-induced vasoconstriction. The potency is expressed as pA2 or pKb. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, and is a measure of affinity for competitive antagonists. The pKb is the negative logarithm of the dissociation constant of the antagonist.

SpeciesArteryAntagonism TypepA2 / pKb (mean)
MonkeyThoracic AortaCompetitive8.87
MonkeyFemoral ArteryCompetitive8.93
RatThoracic AortaInsurmountable10.12
CatThoracic AortaInsurmountable9.68
CatFemoral ArteryInsurmountable9.54
CatMesenteric ArteryInsurmountable8.93
hUT Transgenic MouseThoracic AortaInsurmountable9.77

Data sourced from Behm et al. (2010).[1] "Insurmountable antagonism" refers to the observation that increasing concentrations of the antagonist progressively depress the maximum response to the agonist.[1]

Signaling Pathways and Experimental Workflows

Urotensin-II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of urotensin-II to its Gq-coupled receptor and the point of inhibition by GSK1562590.

Urotensin_II_Signaling UII Urotensin-II UTR Urotensin-II Receptor (GPR14) UII->UTR Binds Gq Gαq UTR->Gq Activates GSK GSK1562590 GSK->UTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Proliferation Cell Proliferation/ Hypertrophy MAPK_pathway->Proliferation

Urotensin-II signaling pathway and inhibition by GSK1562590.
Experimental Workflow for Characterizing GSK1562590

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a urotensin-II receptor antagonist like GSK1562590.

Experimental_Workflow start Start: Compound Synthesis (GSK1562590) binding_assay Radioligand Binding Assay (Determine pKi) start->binding_assay selectivity Selectivity Profiling (vs. other GPCRs, etc.) start->selectivity functional_assay In Vitro Functional Assay (Isolated Arteries) binding_assay->functional_assay schild_analysis Schild Analysis / pKb Determination (Assess Antagonism Type) functional_assay->schild_analysis ex_vivo Ex Vivo Studies (Prolonged Activity) schild_analysis->ex_vivo in_vivo In Vivo Models (e.g., Anesthetized Cat) ex_vivo->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd conclusion Conclusion: Preclinical Profile pk_pd->conclusion

References

In-Depth Technical Guide: GSK1562590 Hydrochloride - A High-Affinity Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK1562590 hydrochloride, a potent and selective antagonist of the urotensin-II (UT) receptor. The information presented herein is curated for an audience with a professional background in pharmacology and drug development, summarizing key quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Target and Mechanism of Action

GSK1562590 hydrochloride is a high-affinity, selective, and orally active non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor in mammals and its receptor, UT, is a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, particularly within the cardiovascular system.

GSK1562590 exerts its pharmacological effect by binding to the UT receptor, thereby blocking the binding of the endogenous agonist, urotensin-II. This antagonism prevents the initiation of the downstream signaling cascade that leads to physiological responses such as vasoconstriction and cellular hypertrophy. A notable characteristic of GSK1562590 is its slow dissociation from the UT receptor, which contributes to a prolonged pharmacodynamic effect.

Quantitative Data Summary

The binding affinity and functional antagonism of GSK1562590 have been characterized across multiple species. The data is summarized in the tables below.

Table 1: Binding Affinity (pKi) of GSK1562590 at Recombinant UT Receptors
SpeciespKi Value
Human9.28
Monkey9.14
Rat9.66
Mouse9.34
Cat9.64

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonist Activity of GSK1562590
Species/AssayAntagonist ParameterValue
Rat (Aortic Rings)pKb10.12
Cat (Aortic Rings)pKb8.93
hUT Transgenic Mouse (Aortic Rings)pKb9.87
Monkey (Aortic Rings)pKb8.87 - 8.93

pKb is the negative logarithm of the antagonist dissociation constant (Kb). For insurmountable antagonists, this value reflects the concentration producing a half-maximal inhibition of the agonist response.

Signaling Pathway

Activation of the urotensin-II receptor by its endogenous ligand, urotensin-II, initiates a signaling cascade primarily through the Gαq subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This pathway ultimately mediates physiological responses such as smooth muscle contraction. GSK1562590 blocks the initiation of this cascade by preventing urotensin-II binding to the UT receptor.

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UT_Receptor UT Receptor (GPCR) Urotensin-II->UT_Receptor Binds & Activates GSK1562590 GSK1562590 GSK1562590->UT_Receptor Blocks G_Protein Gαq/βγ UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Response Physiological Response (e.g., Vasoconstriction) PKC->Response Leads to

Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by GSK1562590.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GSK1562590.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GSK1562590 for the urotensin-II receptor.

Materials:

  • Membranes from CHO cells stably expressing recombinant human, monkey, rat, mouse, or cat UT receptors.

  • [¹²⁵I]-urotensin-II (human) as the radioligand.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold.

  • GSK1562590 hydrochloride dissolved in DMSO.

  • Non-specific binding control: 1 µM unlabeled human urotensin-II.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a beta counter.

Protocol:

  • Cell membranes (10-20 µg of protein per well) are incubated in 96-well plates.

  • GSK1562590 is added at various concentrations (e.g., 0.1 nM to 10 µM) to create a competition curve.

  • [¹²⁵I]-urotensin-II is added at a final concentration equal to its Kd (previously determined by saturation binding experiments).

  • The final reaction volume is brought to 250 µL with binding buffer.

  • Plates are incubated for 90 minutes at room temperature with gentle agitation.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

Isolated Rat Aortic Ring Contraction Assay

Objective: To assess the functional antagonist activity of GSK1562590 on urotensin-II-induced vasoconstriction.

Materials:

  • Thoracic aortas from male Sprague-Dawley rats.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Human urotensin-II (hU-II).

  • GSK1562590 hydrochloride.

  • Organ baths with isometric force transducers.

  • Gas mixture: 95% O₂ / 5% CO₂.

Protocol:

  • The rat thoracic aorta is excised and placed in ice-cold Krebs-Henseleit solution.

  • The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The endothelium may be removed by gentle rubbing of the intimal surface.

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Rings are equilibrated for 60-90 minutes under a resting tension of 2 grams.

  • The viability of the rings is tested with a contractile agent (e.g., 80 mM KCl).

  • After washing and returning to baseline, rings are incubated with various concentrations of GSK1562590 or vehicle for 60 minutes.

  • A cumulative concentration-response curve to hU-II is then generated.

  • The contractile responses are measured as a percentage of the maximal KCl-induced contraction.

  • The antagonist potency (pKb) is calculated from the rightward shift of the agonist concentration-response curve.

In Vivo Blood Pressure Assay in Anesthetized Cats

Objective: To evaluate the in vivo efficacy of GSK1562590 in inhibiting the pressor response to urotensin-II.

Materials:

  • Male cats.

  • Anesthetic (e.g., sodium pentobarbital).

  • Catheters for drug administration (femoral vein) and blood pressure monitoring (femoral artery).

  • Pressure transducer and data acquisition system.

  • Human urotensin-II (hU-II).

  • GSK1562590 hydrochloride formulated for intravenous administration.

Protocol:

  • Cats are anesthetized, and catheters are surgically placed in the femoral artery and vein.

  • Following a stabilization period, a baseline blood pressure is established.

  • GSK1562590 is administered intravenously at a specific dose (e.g., 1 mg/kg).

  • After a set pre-treatment time (e.g., 15 minutes), a bolus of hU-II is administered intravenously to elicit a pressor response.

  • Mean arterial blood pressure is continuously monitored.

  • The inhibitory effect of GSK1562590 is quantified as the percentage reduction in the hU-II-induced pressor response compared to a vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine pKi) Functional Aortic Ring Contraction Assay (Determine pKb) Binding->Functional Confirm functional relevance Selectivity Selectivity Screening (>87 targets) Functional->Selectivity Assess target specificity Washout Washout Experiment (Assess dissociation rate) Functional->Washout Investigate kinetics InVivo Blood Pressure Assay (Anesthetized Cat) Washout->InVivo Correlate with in vivo effect

Caption: Logical workflow for the characterization of GSK1562590.

Selectivity Profile

GSK1562590 has demonstrated high selectivity for the urotensin-II receptor. When screened against a panel of over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter transporters, it exhibited greater than 100-fold selectivity for the UT receptor. This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.

Conclusion

GSK1562590 hydrochloride is a thoroughly characterized, high-affinity, and selective antagonist of the urotensin-II receptor. Its slow dissociation kinetics translate to a prolonged duration of action in preclinical models. The comprehensive dataset, including binding affinities, functional antagonist potencies, and in vivo efficacy, establishes GSK1562590 as a valuable pharmacological tool for investigating the roles of the urotensinergic system and as a lead compound in the development of novel therapeutics targeting cardiovascular and other diseases where this system is implicated.

The Discovery and Pharmacological Profile of GSK1562590 Hydrochloride: A Selective Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1562590 hydrochloride is a potent and selective, non-peptide antagonist of the urotensin-II (UT) receptor.[1][2][3] Urotensin-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[1][4] The development of selective UT receptor antagonists like GSK1562590 provides a critical tool for elucidating the roles of the urotensin system and offers potential therapeutic avenues for cardiovascular and other diseases. This technical guide details the discovery, pharmacological profile, and mechanism of action of GSK1562590 hydrochloride, presenting key data and experimental methodologies.

Discovery

GSK1562590 was identified by GlaxoSmithKline through the optimization of hits from high-throughput screening.[1] The discovery process aimed to identify compounds with high affinity and selectivity for the UT receptor. GSK1562590 emerged as a lead candidate exhibiting a "slowly reversible" mode of action, suggesting a sustained receptor residence time, which often translates to prolonged pharmacodynamic activity.[1]

Chemical Properties

PropertyValue
Chemical Name N-[(1R)-1-[3'-(Aminocarbonyl)[1,1'-biphenyl]-4-yl]-2-(1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro-N-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide hydrochloride
Molecular Formula C30H30Cl2N4O4・HCl
Molecular Weight 617.95 g/mol
CAS Number 1003878-07-6

Synthesis Pathway

A detailed, step-by-step synthesis pathway for GSK1562590 hydrochloride is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the coupling of a substituted biphenyl (B1667301) core with a pyrrolidinylethylamine moiety and a dichloro-dihydro-benzoxazine acetamide (B32628) group. The final step would involve salt formation with hydrochloric acid.

Mechanism of Action: Urotensin-II Receptor Signaling

GSK1562590 acts as an antagonist at the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The UT receptor primarily couples through the Gαq subunit. Upon agonist (urotensin-II) binding, the following signaling cascade is initiated:

  • Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC can phosphorylate various downstream targets, leading to cellular responses such as smooth muscle contraction (vasoconstriction), cell proliferation, and hypertrophy.

GSK1562590 competitively or insurmountably blocks the binding of urotensin-II to the UT receptor, thereby inhibiting this signaling cascade.

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_receptor Urotensin-II Receptor (UT) G_protein Gq Protein UT_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes U_II Urotensin-II U_II->UT_receptor Binds to GSK1562590 GSK1562590 GSK1562590->UT_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Leads to

Caption: Urotensin-II signaling pathway and the antagonistic action of GSK1562590.

Quantitative Data

In Vitro Receptor Binding Affinity

The binding affinity of GSK1562590 for the urotensin-II receptor was determined using radioligand binding assays across various species. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized below.

SpeciesReceptor TypepKi
HumanRecombinant9.28
MonkeyRecombinant9.14
RatRecombinant9.66
MouseRecombinant9.34
CatRecombinant9.64

Data sourced from Tocris Bioscience and Behm et al., 2010.[2]

In Vitro Functional Antagonism

The functional antagonist activity of GSK1562590 was assessed in isolated arterial ring preparations. The pA2 value indicates the concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response. For insurmountable antagonists, the pKb value is reported.

SpeciesTissueAntagonism TypepA2 / pKb
RatAortaInsurmountable9.68
CatCarotid ArteryInsurmountable10.12
hUT Transgenic MouseAortaInsurmountable8.93
MonkeyCarotid ArteryCompetitive8.87 - 8.93

Data from Behm et al., 2010.[1][2]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of GSK1562590 for the urotensin-II receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing the urotensin-II receptor of the desired species (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer containing protease inhibitors was used (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Incubation: Cell membranes were incubated with a fixed concentration of a radiolabeled urotensin-II analog (e.g., [125I]-urotensin-II) and varying concentrations of GSK1562590.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: Non-linear regression analysis was used to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes with UT Receptors Start->Membrane_Prep Incubation Incubate Membranes with [¹²⁵I]-U-II and GSK1562590 Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound Ligand Incubation->Filtration Counting Quantify Radioactivity (Gamma Counting) Filtration->Counting Analysis Data Analysis (IC₅₀ and Ki Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for radioligand binding assay.
In Vitro Isolated Tissue Assay (Aortic Ring Contraction)

Objective: To assess the functional antagonist activity of GSK1562590 on urotensin-II-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Thoracic aortic rings were isolated from the desired animal species and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Tissues were allowed to equilibrate under a resting tension.

  • Antagonist Incubation: Tissues were pre-incubated with varying concentrations of GSK1562590 or vehicle for a defined period.

  • Agonist Challenge: Cumulative concentration-response curves to urotensin-II were generated.

  • Data Analysis: The contractile responses were measured isometrically. The Schild regression analysis was used to determine the pA2 value for competitive antagonists, while pKb values were calculated for insurmountable antagonists.

Isolated_Tissue_Assay_Workflow Start Start Tissue_Prep Isolate and Mount Aortic Rings Start->Tissue_Prep Equilibration Equilibrate Tissues in Organ Bath Tissue_Prep->Equilibration Antagonist_Incubation Pre-incubate with GSK1562590 Equilibration->Antagonist_Incubation Agonist_Challenge Generate Concentration-Response Curve to Urotensin-II Antagonist_Incubation->Agonist_Challenge Data_Analysis Analyze Contractile Response (pA₂ / pKb Determination) Agonist_Challenge->Data_Analysis End End Data_Analysis->End

Caption: Workflow for isolated tissue assay.

Conclusion

GSK1562590 hydrochloride is a high-affinity, selective urotensin-II receptor antagonist with a distinct pharmacological profile characterized by slow dissociation from the receptor in several species.[1][2] This property contributes to its prolonged pharmacodynamic effects observed both in vitro and ex vivo.[1] The comprehensive pharmacological data available for GSK1562590 make it a valuable research tool for investigating the physiological and pathophysiological roles of the urotensin system. Further studies are warranted to explore its therapeutic potential in cardiovascular and other related disorders.

References

An In-depth Technical Guide to the Biological Activity of GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1562590 hydrochloride is a potent and highly selective, non-peptide antagonist of the urotensin-II (UT) receptor. Its high affinity and slow dissociation from the receptor contribute to a prolonged pharmacodynamic effect, making it a valuable tool for investigating the physiological and pathological roles of the urotensin-II system. This document provides a comprehensive overview of the biological activity of GSK1562590 hydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

GSK1562590 hydrochloride functions as a high-affinity antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). By binding to the UT receptor, it competitively and, in some species, insurmountably blocks the binding of the endogenous ligand, urotensin-II (U-II). U-II is recognized as one of the most potent vasoconstrictors in mammals and is implicated in a variety of physiological processes, including cardiovascular homeostasis. The antagonistic action of GSK1562590 hydrochloride allows for the elucidation of the U-II/UT system's role in various biological functions and its potential as a therapeutic target in cardiovascular and other diseases.[1][2] The sustained receptor occupancy of GSK1562590, attributed to its slow dissociation rate, results in a prolonged duration of action.[1][2]

Quantitative Pharmacological Data

The pharmacological profile of GSK1562590 hydrochloride has been characterized across multiple species and assay formats. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity (pKi) of GSK1562590 at Recombinant UT Receptors

SpeciespKi
Human9.28
Monkey9.14
Rat9.66
Mouse9.34
Cat9.64

Data sourced from Behm et al., 2010.[1][2]

Table 2: Functional Antagonism (pKb / pA2) of GSK1562590 in Arterial Preparations

SpeciesAntagonism TypepKb / pA2
RatInsurmountable9.77
CatInsurmountable10.12
hUT Transgenic MouseInsurmountable8.93
MonkeyCompetitive8.87 - 8.93

Data sourced from Behm et al., 2010.[1][2]

Signaling Pathways

Urotensin-II receptor activation by U-II initiates a cascade of intracellular signaling events. As a GPCR, the UT receptor couples to multiple G proteins, primarily Gq/11 and G12/13, leading to the activation of various downstream effector pathways. GSK1562590, by blocking the initial ligand binding, inhibits these subsequent signaling events.

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U_II Urotensin-II UT_R UT Receptor (GPCR) U_II->UT_R Activation GSK1562590 GSK1562590 GSK1562590->UT_R Antagonism Gq Gq/11 UT_R->Gq Coupling G12 G12/13 UT_R->G12 Coupling PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Contraction Vasoconstriction Ca->Contraction Proliferation Cell Proliferation PKC->Proliferation RhoA RhoA G12->RhoA Activation ROCK Rho-kinase (ROCK) RhoA->ROCK Activation ROCK->Contraction

Caption: Urotensin-II receptor signaling cascade and the inhibitory action of GSK1562590.

Experimental Protocols

In Vitro: Rat Aortic Ring Contraction Assay

This assay is a classical method to evaluate the vasoconstrictor or vasodilator properties of compounds.

Objective: To determine the antagonistic effect of GSK1562590 hydrochloride on urotensin-II-induced vasoconstriction in isolated rat thoracic aorta.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes. The viability of the rings is assessed by contracting them with a submaximal concentration of potassium chloride (e.g., 60 mM).

  • Antagonist Incubation: After washout of KCl and return to baseline tension, the tissues are incubated with GSK1562590 hydrochloride at various concentrations (or vehicle control) for a predetermined period (e.g., 30-60 minutes).

  • Agonist Challenge: A cumulative concentration-response curve to urotensin-II is then constructed.

  • Data Analysis: The contractile responses are measured as a change in tension (in grams) and expressed as a percentage of the maximal contraction induced by KCl. The potency of urotensin-II (EC50) in the absence and presence of GSK1562590 is calculated, and the pA2 or pKb value for the antagonist is determined using a Schild plot or other appropriate pharmacological models.

Aorta_Assay_Workflow A Aorta Excision & Ring Preparation B Mounting in Organ Bath A->B C Equilibration & Viability Check (KCl) B->C D Incubation with GSK1562590 or Vehicle C->D E Urotensin-II Cumulative Addition D->E F Measure Contraction & Data Analysis E->F

Caption: Workflow for the in vitro rat aortic ring contraction assay.

In Vivo: Anesthetized Cat Blood Pressure Model

This in vivo model is used to assess the effect of GSK1562590 on systemic blood pressure changes induced by urotensin-II.

Objective: To evaluate the ability of GSK1562590 hydrochloride to inhibit the pressor response to intravenously administered urotensin-II in anesthetized cats.

Methodology:

  • Animal Preparation: Adult cats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated to facilitate spontaneous respiration. A carotid artery is cannulated for the measurement of arterial blood pressure, and a jugular vein is cannulated for drug administration.

  • Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system.

  • Stabilization: Following surgery, the animal is allowed to stabilize for at least 30 minutes until hemodynamic parameters are steady.

  • U-II Challenge: A baseline pressor response to an intravenous bolus of urotensin-II is established.

  • Antagonist Administration: GSK1562590 hydrochloride is administered intravenously.

  • Post-Antagonist U-II Challenge: The pressor response to the same dose of urotensin-II is re-evaluated at various time points after the administration of GSK1562590.

  • Data Analysis: The changes in mean arterial pressure (MAP) in response to urotensin-II before and after GSK1562590 administration are calculated. The percentage inhibition of the U-II-induced pressor response is determined.

InVivo_BP_Workflow A Anesthesia & Surgical Preparation B Hemodynamic Monitoring Setup A->B C Stabilization Period B->C D Baseline U-II Pressor Response C->D E IV Administration of GSK1562590 D->E F Post-Antagonist U-II Pressor Response E->F G Data Analysis: % Inhibition of MAP F->G

Caption: Workflow for the in vivo anesthetized cat blood pressure model.

Selectivity Profile

GSK1562590 hydrochloride has been demonstrated to be highly selective for the urotensin-II receptor. In a broad panel of assays, it exhibited over 100-fold selectivity for the UT receptor against a wide range of other GPCRs, ion channels, enzymes, and neurotransmitter transporters, underscoring its specificity as a research tool.[1][2]

Conclusion

GSK1562590 hydrochloride is a well-characterized, potent, and selective antagonist of the urotensin-II receptor with prolonged pharmacodynamic activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of the urotensinergic system's role in health and disease. Its unique pharmacological profile makes it an invaluable asset for preclinical studies in the cardiovascular field and beyond.

References

In-Depth Technical Guide: GSK1562590 Hydrochloride - A High-Affinity and Selective Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, selectivity profile, and signaling pathways associated with GSK1562590 hydrochloride, a potent and selective antagonist of the urotensin-II (UT) receptor. All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visual diagrams of key biological processes.

Core Compound Profile: GSK1562590 Hydrochloride

GSK1562590 hydrochloride is a high-affinity, non-peptide antagonist of the urotensin-II (UT) receptor.[1] It has been investigated for its potential therapeutic applications in conditions where the urotensinergic system is implicated, such as cardiovascular diseases. Its notable characteristic is a slow dissociation rate from the UT receptor, leading to prolonged pharmacodynamic activity.[1]

Binding Affinity at the Urotensin-II Receptor

GSK1562590 hydrochloride demonstrates high-affinity binding to the urotensin-II receptor across various mammalian species. The binding affinity, expressed as pKi values, is summarized in the table below. A higher pKi value indicates a stronger binding affinity.

SpeciesReceptor TypepKi
HumanRecombinant UT9.28
MonkeyRecombinant UT9.14
RatRecombinant UT9.66
MouseRecombinant UT9.34
CatRecombinant UT9.64
Data sourced from a 2010 study by Behm et al.[1]

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other biological molecules. GSK1562590 has been shown to be highly selective for the urotensin-II receptor. In a comprehensive screening panel, the compound exhibited greater than 100-fold selectivity for the UT receptor when tested against 87 other targets, including G-protein coupled receptors (GPCRs), enzymes, ion channels, and neurotransmitter transporters.[1] While the specific quantitative data from this broad panel screening is not publicly available in the primary literature, the high degree of selectivity is a key feature of this compound.

Experimental Protocols

Radioligand Binding Assay for Urotensin-II Receptor Affinity

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like GSK1562590 for the urotensin-II receptor. This protocol is based on methodologies commonly used for GPCR binding assays.

1. Membrane Preparation:

  • Membranes are prepared from cells recombinantly expressing the urotensin-II receptor (e.g., HEK293 cells).

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of radioligand, typically [¹²⁵I]-urotensin-II.

    • A specific amount of membrane preparation (e.g., 10-20 µg of protein).

    • A range of concentrations of the unlabeled test compound (e.g., GSK1562590).

  • The total assay volume is brought up with a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled UT receptor agonist or antagonist.

  • Total binding is determined in the absence of any competing ligand.

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression analysis to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_1 Experimental Workflow: Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Cell Culture (UT Receptor Expressing) prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Membrane Resuspension prep3->prep4 assay1 Incubate: - Membranes - [¹²⁵I]-Urotensin-II - GSK1562590 (various conc.) prep4->assay1 assay2 Equilibration assay1->assay2 detect1 Rapid Filtration assay2->detect1 detect2 Washing detect1->detect2 detect3 Gamma Counting detect2->detect3 analysis1 Calculate Specific Binding detect3->analysis1 analysis2 Non-linear Regression (IC₅₀) analysis1->analysis2 analysis3 Cheng-Prusoff Equation (Ki) analysis2->analysis3 G_2 Urotensin-II Receptor Signaling Cascade UII Urotensin-II UT_R Urotensin-II Receptor (UT) UII->UT_R Activates GSK GSK1562590 GSK->UT_R Inhibits Gq Gαq UT_R->Gq Activates MAPK MAPK/ERK Pathway UT_R->MAPK Activates RhoA RhoA/ROCK Pathway UT_R->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Responses (e.g., Contraction, Proliferation) PKC->Response MAPK->Response RhoA->Response

References

A Technical Review of Urotensin II Receptor Antagonists: From Signaling Pathways to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of urotensin II (U-II) receptor antagonists, focusing on their core pharmacology, the signaling pathways they modulate, and their therapeutic implications. Urotensin II, a potent vasoactive peptide, and its receptor (UT receptor) are implicated in a range of physiological and pathophysiological processes, making them a significant target for drug discovery.[1][2][3] This review summarizes key quantitative data, details experimental methodologies for antagonist characterization, and visualizes the complex biological systems involved.

The Urotensin II Signaling Pathway

Urotensin II exerts its effects by binding to the UT receptor, a G protein-coupled receptor (GPCR).[1][4] Upon agonist binding, the receptor primarily couples to the Gq/11 class of G proteins.[2][4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] This increase in intracellular calcium is a key event in many of U-II's physiological effects, including vasoconstriction.[2][5]

In addition to the calcium signaling pathway, U-II receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cellular processes like growth and proliferation.[6][7]

Urotensin_II_Signaling_Pathway UII Urotensin II UTR UT Receptor (GPCR) UII->UTR Binds Gq Gq/11 UTR->Gq Activates MAPK MAPK Cascade (e.g., ERK1/2) UTR->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Releases Ca->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca->Response PKC->MAPK Activates MAPK->Response Antagonist UT Receptor Antagonist Antagonist->UTR Blocks

Urotensin II signaling pathway and antagonist action.

Classes and Structure-Activity Relationships of Urotensin II Receptor Antagonists

Urotensin II receptor antagonists can be broadly categorized into peptidic and non-peptidic compounds.

Peptidic Antagonists: These are often derived from the structure of urotensin II itself.[8][9] One notable example is urantide (B549374) , which is a potent and selective UT receptor antagonist.[10][11] Structure-activity relationship (SAR) studies have shown that the cyclic core of U-II is crucial for its biological activity, and modifications within this region can convert an agonist into an antagonist.[8][9] For instance, urantide, or [Pen5,DTrp7,Orn8]hU-II(4-11), competitively antagonizes U-II-induced effects.[10]

Non-Peptidic Antagonists: These small molecule antagonists have been a major focus of drug development due to their potential for oral bioavailability. A prominent example is palosuran (B1678358) (ACT-058362) , a potent and selective antagonist of the human UT receptor.[5][12][13] Other non-peptidic antagonists that have been investigated include SB-611812 and DS37001789 .[2][14][15] The development of these compounds has often involved high-throughput screening followed by medicinal chemistry optimization.[16] For instance, the N-cyclic azaalkyl benzamide (B126) series has been explored to identify potent human UT receptor antagonists.

Quantitative Data for Urotensin II Receptor Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for key urotensin II receptor antagonists.

Table 1: In Vitro Activity of Urotensin II Receptor Antagonists

CompoundAssaySpecies/Cell LineIC50 / Ki / pKBReference
Palosuran (ACT-058362) Radioligand Binding (125I-U-II)CHO cells (human UT receptor)IC50: 3.6 nM[12]
Radioligand Binding (125I-U-II)TE 671 cellsIC50: 46.2 nM[12]
Radioligand Binding (125I-U-II)CHO cells (rat UT receptor)IC50: 1475 nM[17]
Calcium Mobilization (human U-II induced)CHO cells (human UT receptor)IC50: 17 nM[12]
Calcium Mobilization (human U-II induced)CHO cells (rat UT receptor)IC50: >10,000 nM[12]
MAPK Phosphorylation (human U-II induced)Recombinant CHO cellsIC50: 150 nM[12]
Urantide Radioligand Binding (125I-U-II)CHO/K1 cells (human UT receptor)pKi: 8.3[10]
Aortic Contraction (hU-II induced)Rat thoracic aortapKB: 8.3[10]
[Pen5,Orn8]hU-II(4-11) Radioligand Binding (125I-U-II)CHO/K1 cells (human UT receptor)pKi: 7.7[10]
Aortic Contraction (hU-II induced)Rat thoracic aortapKB: 7.4[10]
DS37001789 Radioligand Binding (125I-U-II)Human GPR14IC50: 0.9 nM[15]
ACT-058362 (for comparison) Radioligand Binding (125I-U-II)Human GPR14IC50: 120 nM[15]

Table 2: In Vivo Efficacy of Urotensin II Receptor Antagonists

CompoundAnimal ModelDiseaseDosingKey FindingsReference
Palosuran (ACT-058362) RatRenal Ischemia10 mg/kg/h, i.v.Prevented the no-reflow phenomenon and subsequent acute renal failure.[5][12][13]
Streptozotocin-induced diabetic ratDiabetes300 mg/kg/day, p.o. for 16 weeksImproved survival, increased insulin (B600854), and slowed the increase in glycemia and glycosylated hemoglobin. Delayed the development of proteinuria and renal damage.[12][18]
Bleomycin-induced ratLung FibrosisNot specifiedReduced fibrosis score.[19]
SB-611812 RatBalloon angioplasty-mediated restenosis30 mg/kg/day60% less intimal thickening compared to vehicle-treated animals.[1]
⅚ nephrectomy ratChronic Kidney Disease30 mg/kg/day for 13 weeksDelayed the increase in systolic blood pressure and urinary albumin:creatinine (B1669602) ratio.[20]
DS37001789 MouseU-II induced hypertension30 and 100 mg/kg, p.o.Dose-dependently prevented human U-II-induced blood pressure elevation.[15]
MousePressure-overload heart failure (TAC)0.2% in diet for 12 weeksSignificantly ameliorated the mortality rate.[14]

Experimental Protocols for Antagonist Characterization

The characterization of urotensin II receptor antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Experimental_Workflow Start Compound Synthesis / Library Screening Binding In Vitro Binding Assays (Radioligand Binding) Start->Binding Functional In Vitro Functional Assays (Calcium Mobilization, MAPK) Binding->Functional Determine Ki/IC50 Selectivity Selectivity Profiling (Other GPCRs) Functional->Selectivity Determine EC50/IC50 InVivo_PK In Vivo Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->InVivo_PK Confirm target engagement InVivo_Efficacy In Vivo Efficacy Models (Renal Ischemia, Hypertension, Fibrosis) InVivo_PK->InVivo_Efficacy Establish dose-exposure relationship Tox Toxicology & Safety Studies InVivo_Efficacy->Tox Demonstrate proof-of-concept Clinical Clinical Trials Tox->Clinical Assess safety profile

Workflow for U-II receptor antagonist characterization.
Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the UT receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of the antagonist for the UT receptor.

  • Materials:

    • Cell membranes or whole cells expressing the human or rat UT receptor (e.g., recombinant CHO cells, TE 671 cells).[12]

    • Radioligand: 125I-labeled urotensin II (125I-U-II).[12][13]

    • Test antagonist at various concentrations.

    • Non-labeled urotensin II for determining non-specific binding.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]

    • 96-well plates.

    • Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[19]

    • Scintillation counter.

  • Generalized Protocol:

    • In a 96-well plate, add cell membranes (3-20 µg protein) or whole cells to each well.[19]

    • Add the test antagonist at a range of concentrations. For total binding wells, add buffer. For non-specific binding wells, add a high concentration of non-labeled U-II (e.g., 10 µM).[12]

    • Add a fixed concentration of 125I-U-II (e.g., 20 pM) to all wells.[13]

    • Incubate the plate for a defined period (e.g., 4-8 hours) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[12][13][19]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the U-II-induced increase in intracellular calcium.

  • Objective: To determine the functional potency (IC50) of the antagonist.

  • Materials:

    • Cells expressing the UT receptor (e.g., recombinant CHO cells).[12]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[17]

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[4]

    • Test antagonist at various concentrations.

    • Urotensin II at a concentration that elicits a submaximal response (e.g., EC80).

    • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).[4][13]

  • Generalized Protocol:

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.[17]

    • Wash the cells with assay buffer to remove extracellular dye.

    • Incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).[4]

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add a pre-determined concentration of urotensin II to all wells to stimulate calcium release.

    • Immediately measure the change in fluorescence intensity over time.

    • The peak fluorescence intensity is used to determine the level of calcium mobilization.

    • Plot the percentage of inhibition of the U-II response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Model: Renal Ischemia-Reperfusion Injury

This model assesses the ability of an antagonist to protect against kidney damage caused by a temporary loss of blood flow.

  • Objective: To evaluate the therapeutic potential of the antagonist in acute kidney injury.

  • Animal Model: Rats or mice.[5]

  • Generalized Protocol:

    • Anesthetize the animal (e.g., with isoflurane).

    • Through a flank or midline incision, expose the renal pedicles.

    • Occlude the renal arteries and veins with non-traumatic microvascular clamps for a specific duration (e.g., 45-60 minutes) to induce ischemia.[6]

    • During the ischemic period or just before reperfusion, administer the test antagonist (e.g., palosuran at 10 mg/kg/h, i.v.) or vehicle.[12][13]

    • Remove the clamps to allow reperfusion of the kidneys.

    • Close the incision and allow the animal to recover.

    • Monitor renal function over time (e.g., 24-48 hours) by measuring serum creatinine and blood urea (B33335) nitrogen (BUN).

    • At the end of the study, euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis and inflammation.

In Vivo Model: Balloon Angioplasty-Induced Neointimal Hyperplasia

This model is used to evaluate the effect of an antagonist on vascular remodeling following injury.

  • Objective: To assess the potential of the antagonist to prevent restenosis after angioplasty.

  • Animal Model: Rats.[1]

  • Generalized Protocol:

    • Anesthetize the rat and expose the common carotid artery.

    • Introduce a balloon embolectomy catheter into the common carotid artery.

    • Inflate the balloon and withdraw it to denude the endothelium and injure the vessel wall.

    • Administer the test antagonist (e.g., SB-611812 at 30 mg/kg/day) or vehicle for a specified period (e.g., 14 days) starting from the day of the injury.[1]

    • At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

    • Harvest the injured artery segments, embed them in paraffin, and section them for histological staining (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson).

    • Perform morphometric analysis to measure the area of the neointima, media, and lumen to determine the intima-to-media ratio, a measure of restenosis.

Therapeutic Potential of Urotensin II Receptor Antagonists

The upregulation of the urotensin II system in various disease states suggests that its antagonism could be a viable therapeutic strategy.[1][2]

  • Cardiovascular Diseases: U-II is a potent vasoconstrictor and is implicated in the pathophysiology of hypertension and heart failure.[1][2] Antagonists like SB-611812 have been shown to reduce neointimal thickening in a rat model of restenosis, suggesting a role in preventing arterial stenosis after angioplasty.[1][10] Furthermore, DS37001789 has demonstrated the ability to reduce mortality in a mouse model of pressure-overload heart failure.[14]

  • Renal Diseases: The urotensin II system is also involved in renal pathophysiology.[1] Palosuran has shown protective effects in a rat model of renal ischemia, preventing acute renal failure.[5][12][13] In diabetic rats, palosuran delayed the onset of proteinuria and renal damage.[12][18] These findings highlight the potential of UT receptor antagonists in treating acute kidney injury and diabetic nephropathy.

  • Fibrosis: U-II has been shown to have profibrotic effects.[19] Palosuran was found to be effective in an experimental model of lung fibrosis.[19] U-II can also induce cardiac fibrosis, and its effects are mediated through the TGF-β/Smad signaling pathway, which can be blocked by a UT receptor antagonist.

  • Other Potential Indications: The urotensin II system has also been implicated in metabolic disorders like diabetes, and some antagonists have been investigated for their effects on insulin secretion and sensitivity.[1] Additionally, the overexpression of the UT receptor in some tumor cell lines suggests a potential role for antagonists in cancer therapy. For instance, palosuran and urantide have shown anti-angiogenic and tumor growth-delaying effects in glioblastoma models.

Conclusion

Urotensin II receptor antagonists represent a promising class of therapeutic agents with potential applications in a variety of diseases, particularly those involving the cardiovascular and renal systems. The development of potent and selective non-peptidic antagonists has paved the way for clinical investigation. While early clinical trials with compounds like palosuran have yielded mixed results, the preclinical data strongly support the continued exploration of this therapeutic target.[1][3] Future research should focus on developing antagonists with optimized pharmacokinetic and pharmacodynamic profiles and on identifying the patient populations most likely to benefit from this therapeutic approach. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of urotensin II receptor antagonism.

References

GSK1562590 Hydrochloride: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a range of cardiovascular functions.[1] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its system is linked to the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[2][3] This technical guide provides a comprehensive overview of GSK1562590 hydrochloride, including its mechanism of action, key pharmacological data, and detailed experimental protocols relevant to cardiovascular research.

Mechanism of Action

GSK1562590 hydrochloride exerts its pharmacological effects by competitively binding to the urotensin-II (UT) receptor, thereby preventing the binding of the endogenous ligand urotensin-II. The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by U-II, the UT receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, cellular hypertrophy, and fibrosis. By blocking the UT receptor, GSK1562590 hydrochloride effectively inhibits these downstream signaling events, leading to vasodilation and potentially mitigating pathological cardiovascular remodeling.

Pharmacological Data

GSK1562590 hydrochloride is characterized by its high affinity and selectivity for the UT receptor across various species.[4] Its insurmountable antagonist properties in several species, including rat and cat, suggest a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.[4]

Parameter Species Value Reference
pKi Human9.28[4]
Monkey9.14[4]
Rat9.66[4]
Mouse9.34[4]
Cat9.64[4]
pKb (in vitro aorta) Rat8.93 - 10.12[4]
Cat8.93 - 10.12[4]
hUT Transgenic Mouse8.93 - 10.12[4]
Monkey8.87 - 8.93[4]

Table 1: Pharmacological Profile of GSK1562590 Hydrochloride

Experimental Protocols

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

This protocol outlines the determination of the binding affinity of GSK1562590 hydrochloride to the urotensin-II receptor using a competitive radioligand binding assay.

Materials:

  • Membranes from cells expressing the recombinant UT receptor (e.g., HEK293 or CHO cells)

  • [¹²⁵I]-Urotensin-II (Radioligand)

  • GSK1562590 hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of GSK1562590 hydrochloride in assay buffer.

  • In a 96-well plate, add cell membranes, [¹²⁵I]-Urotensin-II (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of unlabeled U-II (for non-specific binding), or the various concentrations of GSK1562590 hydrochloride.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the GSK1562590 hydrochloride concentration.

  • Determine the IC₅₀ value (the concentration of GSK1562590 hydrochloride that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Aorta Contraction Assay (pKb Determination)

This protocol describes the functional assessment of GSK1562590 hydrochloride's antagonist activity on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂)

  • Human Urotensin-II (hU-II)

  • GSK1562590 hydrochloride

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-5 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension (e.g., 2 grams) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.

  • After washout and return to baseline, incubate the tissues with various concentrations of GSK1562590 hydrochloride or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Generate a cumulative concentration-response curve to hU-II in the absence and presence of GSK1562590 hydrochloride.

  • Record the contractile responses using an isometric force transducer.

  • Analyze the data to determine the pKb value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve. For an insurmountable antagonist, the pKb is calculated at a concentration of the antagonist that produces a 50% reduction of the maximum response to the agonist.

In Vivo Blood Pressure Measurement in Anesthetized Cats

This protocol details the in vivo assessment of GSK1562590 hydrochloride's ability to inhibit the pressor response induced by hU-II in anesthetized cats.[4]

Materials:

  • Adult male cats

  • Anesthetic (e.g., sodium pentobarbital)

  • Catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)

  • Pressure transducer and data acquisition system

  • Human Urotensin-II (hU-II)

  • GSK1562590 hydrochloride

Procedure:

  • Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

  • Insert catheters into the femoral vein for intravenous administration of compounds and into the carotid artery for continuous monitoring of arterial blood pressure.

  • Allow the animal to stabilize after surgical procedures.

  • Administer a bolus injection of hU-II to elicit a pressor (blood pressure increasing) response.

  • After the blood pressure returns to baseline, administer GSK1562590 hydrochloride intravenously at a specific dose.

  • After a suitable incubation period, re-challenge the animal with the same dose of hU-II and record the pressor response.

  • Compare the magnitude of the hU-II-induced pressor response before and after the administration of GSK1562590 hydrochloride to determine the degree of inhibition.

Visualizations

Urotensin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular U-II Urotensin-II (U-II) UT_Receptor UT Receptor (GPR14) U-II->UT_Receptor Activates GSK1562590 GSK1562590 GSK1562590->UT_Receptor Inhibits Gq Gαq UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Response Cardiovascular Effects (Vasoconstriction, Hypertrophy, Fibrosis) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (pKi determination) Data1 Quantitative Data: Affinity & Potency Binding->Data1 Aorta Isolated Rat Aorta Assay (pKb determination) Aorta->Data1 Animal Anesthetized Cat Model BP_Measurement Blood Pressure Monitoring Animal->BP_Measurement Challenge U-II Challenge BP_Measurement->Challenge Data2 Functional Data: Inhibition of Pressor Response Challenge->Data2

Caption: Experimental workflow for characterizing GSK1562590 hydrochloride.

References

GSK 1562590 hydrochloride CAS number 1003878-07-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective Urotensin-II Receptor Antagonist

Introduction

GSK1562590 hydrochloride (CAS Number: 1003878-07-6) is a potent and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of GSK1562590 hydrochloride, intended for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols and visual representations of key pathways and workflows.

Chemical and Physical Properties

GSK1562590 hydrochloride is an off-white solid with the following properties:

PropertyValueReference
CAS Number 1003878-07-6[1]
Molecular Formula C₃₀H₃₀Cl₂N₄O₄·HCl[1]
Molecular Weight 617.95 g/mol [1]
Appearance Off-white solid
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at +4°C[1]

Mechanism of Action

GSK1562590 is a high-affinity and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event in vasoconstriction. By competitively binding to the UT receptor, GSK1562590 blocks the initiation of this signaling cascade, thereby inhibiting the physiological effects of urotensin-II.

UT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UII Urotensin-II UT_R UT Receptor (GPCR) UII->UT_R Binds & Activates GSK GSK1562590 GSK->UT_R Binds & Inhibits Gq Gαq UT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Response Vasoconstriction Ca->Response

Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by GSK1562590.

Biological Activity

In Vitro Activity

GSK1562590 demonstrates high binding affinity for the UT receptor across various species. It acts as a potent antagonist of urotensin-II-induced vasoconstriction in isolated arterial preparations.

SpeciesRecombinant UT Receptor pKiReference
Rat 9.66[1]
Cat 9.64[1]
Mouse 9.34[1]
Human 9.28[1]
Monkey 9.14[1]

pKi is the negative logarithm of the inhibitor constant (Ki).

GSK1562590 exhibits insurmountable antagonism in rat and cat arteries, indicating a slow dissociation from the receptor. This property contributes to its prolonged duration of action. In contrast, it displays competitive antagonism in monkey arteries.

In Vivo Activity

In vivo studies have confirmed the ability of GSK1562590 to inhibit the physiological effects of urotensin-II. It effectively suppresses the human urotensin-II-induced increase in mean blood pressure in anesthetized cats. Notably, GSK1562590 is orally active and demonstrates prolonged pharmacodynamic activity, with its effects being observed for at least 24 hours after a single dose in ex vivo studies.

Experimental Protocols

In Vitro: Isolated Rat Aortic Ring Contraction Assay

This assay is used to determine the potency of GSK1562590 in antagonizing urotensin-II-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The aortas are cleaned of adherent connective tissue and cut into 3-4 mm rings.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C. The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

  • Experimental Procedure: After equilibration, the rings are contracted with a high concentration of KCl (e.g., 60 mM) to test for viability. Following a washout period, cumulative concentration-response curves to urotensin-II are generated in the absence and presence of increasing concentrations of GSK1562590. The antagonist is typically incubated with the tissue for a set period (e.g., 60 minutes) before the addition of the agonist.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The potency of GSK1562590 is determined by Schild analysis, where the dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Aortic_Ring_Assay_Workflow cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Excise Rat Thoracic Aorta A2 Place in cold Krebs-Henseleit Solution A1->A2 A3 Clean and cut into 3-4 mm rings A2->A3 B1 Mount rings in organ baths (37°C) A3->B1 B2 Apply 2g resting tension & Equilibrate (60 min) B1->B2 B3 Viability Test (KCl) B2->B3 B4 Incubate with GSK1562590 or vehicle B3->B4 B5 Generate Urotensin-II Concentration-Response Curve B4->B5 C1 Measure Isometric Tension B5->C1 C2 Calculate Dose-Ratio C1->C2 C3 Perform Schild Analysis C2->C3 C4 Determine pA₂ value C3->C4

Caption: Workflow for the Isolated Rat Aortic Ring Contraction Assay.
In Vivo: Measurement of Urotensin-II-Induced Pressor Response in Anesthetized Cats

This experiment assesses the in vivo efficacy of GSK1562590 in blocking the hypertensive effects of urotensin-II.

Methodology:

  • Animal Preparation: Adult male cats are anesthetized (e.g., with an initial dose of sodium pentobarbital, followed by a continuous infusion). The animals are ventilated mechanically. A femoral artery is cannulated for the measurement of arterial blood pressure, and a femoral vein is cannulated for drug administration.

  • Hemodynamic Monitoring: Arterial blood pressure is continuously monitored using a pressure transducer connected to a data acquisition system. Heart rate is derived from the blood pressure waveform.

  • Experimental Protocol: After a stabilization period, a baseline blood pressure is recorded. A bolus intravenous injection of human urotensin-II is administered to elicit a pressor response. Subsequently, GSK1562590 is administered (e.g., intravenously or orally), and after a suitable time interval, the urotensin-II challenge is repeated. The effect of GSK1562590 is determined by its ability to attenuate the urotensin-II-induced increase in mean arterial pressure.

  • Data Analysis: The changes in mean arterial pressure (MAP) from baseline in response to urotensin-II are calculated before and after the administration of GSK1562590. The percentage inhibition of the pressor response is then determined.

Selectivity Profile

GSK1562590 exhibits high selectivity for the UT receptor. It has been tested against a panel of over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter transporters, and has shown greater than 100-fold selectivity for the UT receptor. This high selectivity minimizes the potential for off-target effects.

Conclusion

GSK1562590 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the urotensin-II system. Its high potency, selectivity, and favorable pharmacokinetic properties, including oral activity and long duration of action, make it a suitable candidate for in-depth preclinical studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of UT receptor antagonism in cardiovascular and other diseases.

References

Methodological & Application

Application Notes and Protocols for GSK1562590 Hydrochloride: In Vitro Characterization of a Urotensin-II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, particularly cardiovascular function. Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date.[1][2] This document provides detailed in vitro assay protocols for the characterization of GSK1562590 hydrochloride, including a radioligand binding assay and functional assays measuring aortic contraction and intracellular calcium mobilization. The associated signaling pathway and experimental workflows are also illustrated.

Introduction

The urotensin-II receptor is a class A rhodopsin family GPCR that primarily binds the neuropeptide urotensin-II.[3] The interaction of urotensin-II with its receptor, which is coupled to Gαq/11, initiates a signaling cascade through the activation of phospholipase C (PLC).[1][3] This leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium stores.[1][3] This signaling pathway is a key mechanism in mediating vasoconstriction.[1][2] GSK1562590 hydrochloride acts by competitively inhibiting the binding of urotensin-II to its receptor, thereby blocking these downstream effects. These application notes provide researchers with the necessary protocols to investigate the antagonistic properties of GSK1562590 hydrochloride in various in vitro settings.

Data Presentation

The binding affinity of GSK1562590 hydrochloride for the urotensin-II receptor has been determined in radioligand binding assays across multiple species. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

SpeciesReceptor TypepKi
MonkeyRecombinant UT Receptor9.14
HumanRecombinant UT Receptor9.28
MouseRecombinant UT Receptor9.34
CatRecombinant UT Receptor9.64
RatRecombinant UT Receptor9.66

Signaling Pathway

The binding of urotensin-II to its Gq-coupled receptor initiates a well-defined signaling cascade, which is effectively blocked by GSK1562590 hydrochloride.

Urotensin-II Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_Receptor Urotensin-II Receptor (GPR14) G_Protein Gq Protein UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Rho_Kinase Rho-Kinase G_Protein->Rho_Kinase Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Calcium Intracellular Ca2+ Release IP3->Calcium Induces PKC Protein Kinase C (PKC) Calcium->PKC Activates Contraction Vasoconstriction Calcium->Contraction PKC->Contraction Rho_Kinase->Contraction Urotensin_II Urotensin-II Urotensin_II->UT_Receptor Binds GSK1562590 GSK1562590 Hydrochloride GSK1562590->UT_Receptor Blocks Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes from HEK293 cells expressing Urotensin-II Receptor Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - [125I]Urotensin-II (Radioligand) - GSK1562590 or Vehicle Membrane_Prep->Assay_Setup Incubation Incubate at Room Temperature for 60-120 minutes Assay_Setup->Incubation Filtration Rapid Filtration through GF/C filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on filters using a gamma counter Washing->Counting Analysis Data Analysis: - Determine non-specific binding - Calculate % inhibition - Determine Ki value Counting->Analysis End End Analysis->End Aortic Ring Contraction Assay Workflow Start Start Dissection Dissect thoracic aorta from rat and cut into 2-3 mm rings Start->Dissection Mounting Mount aortic rings in an organ bath containing Krebs-Henseleit buffer Dissection->Mounting Equilibration Equilibrate under tension (e.g., 1.5-2.0 g) for 60-90 min Mounting->Equilibration Pre-incubation Pre-incubate rings with GSK1562590 or vehicle for 20-30 min Equilibration->Pre-incubation Stimulation Add cumulative concentrations of Urotensin-II to elicit contractile responses Pre-incubation->Stimulation Recording Record isometric tension using a force transducer Stimulation->Recording Analysis Data Analysis: - Generate concentration-response curves - Determine EC50 values - Calculate pA2 for GSK1562590 Recording->Analysis End End Analysis->End

References

Application Notes and Protocols: Preparing Stock Solutions of GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of GSK1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist.[1][2] Proper preparation and storage of this compound are critical for ensuring its stability and obtaining reliable, reproducible results in downstream applications. GSK1562590 hydrochloride is utilized in research to investigate the physiological roles of the urotensin system, particularly in cardiovascular and neuroscience studies.[2][3]

Compound Data and Properties

A summary of the essential quantitative data for GSK1562590 hydrochloride is presented below. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueSource
CAS Number 1003878-07-6[2][4][5]
Molecular Formula C₃₀H₃₀Cl₂N₄O₄·HCl[2][4]
Molecular Weight 617.95 g/mol [2][4][5]
Physical Appearance Off-white solid[4][5]
Solubility <61.8 mg/mL in DMSO[4][5]
Storage (Solid) Store at -20°C[4][5]
Storage (Solution) Aliquot and store at -20°C. Use within 1 month.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of GSK1562590 hydrochloride in Dimethyl Sulfoxide (DMSO).

Materials:

  • GSK1562590 hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

1. Calculation of Required Mass:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 617.95 g/mol / 1000 Mass (mg) = 6.18 mg

2. Step-by-Step Method:

  • Equilibration: Before opening, allow the vial of GSK1562590 hydrochloride to warm to room temperature to prevent condensation.

  • Weighing: Carefully weigh out 6.18 mg of the compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes.[1]

  • Storage: Store the aliquots in a tightly sealed container at -20°C. It is recommended to use the prepared stock solutions within one month.[1] Long-term storage of solutions is not advised.[4]

Safety Precautions:

  • Always handle GSK1562590 hydrochloride in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

Diagrams and Workflows

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of the protocol for preparing a stock solution of GSK1562590 hydrochloride.

G Workflow for GSK1562590 Hydrochloride Stock Solution Preparation start Start calculate 1. Calculate Required Mass (e.g., 6.18 mg for 1 mL of 10 mM) start->calculate equilibrate 2. Equilibrate Compound to Room Temperature calculate->equilibrate weigh 3. Weigh Compound equilibrate->weigh add_solvent 4. Add DMSO (e.g., 1 mL) weigh->add_solvent dissolve 5. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 6. Aliquot into Single-Use Vials dissolve->aliquot store 7. Store Aliquots at -20°C aliquot->store end_node End store->end_node

Caption: Workflow for GSK1562590 Hydrochloride Stock Solution Preparation.

References

GSK 1562590 hydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK 1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors identified to date. It exerts its effects through the G protein-coupled receptor, the UT receptor, which is involved in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. This document provides detailed information on the solubility of this compound, its chemical properties, and protocols for its use in in vitro assays.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₀Cl₂N₄O₄·HCl[2]
Molecular Weight 617.95 g/mol [2][3]
Appearance Off-white solid[2]
Purity ≥98% (HPLC)[1]
CAS Number 1003878-07-6[1]
Storage Store at +4°C[1]

Solubility

The solubility of this compound in various solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies. The known solubility data is summarized in the table below.

SolventMaximum ConcentrationMolar ConcentrationReference
DMSO 61.8 mg/mL100 mM[1]
Water Not readily available. It is recommended to test solubility empirically starting with low concentrations.-
Ethanol Not readily available. It is recommended to test solubility empirically starting with low concentrations.-

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 6.18 mg of this compound.

  • Dissolving: Add 1 mL of high-purity DMSO to the weighed compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Mechanism of Action: Urotensin-II Receptor Signaling Pathway

This compound acts as a selective antagonist at the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor primarily activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. The pathway is illustrated in the diagram below.

UrotensinII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin-II UT_receptor UT Receptor (GPCR) UII->UT_receptor Binds Gq Gq Protein UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GSK1562590 GSK 1562590 (Antagonist) GSK1562590->UT_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC MAPK MAPK (ERK1/2, p38) PKC->MAPK ROCK ROCK RhoA->ROCK Activates Contraction Vasoconstriction ROCK->Contraction Proliferation Cell Proliferation MAPK->Proliferation Hypertrophy Hypertrophy MAPK->Hypertrophy

Caption: Urotensin-II Signaling Pathway and the inhibitory action of GSK 1562590.

Experimental Protocols

Radioligand Binding Assay for UT Receptor

This protocol is designed to determine the binding affinity of this compound to the urotensin-II receptor.

Materials:

  • Cell membranes expressing the human UT receptor

  • [¹²⁵I]-Urotensin-II (Radioligand)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, ice-cold

  • Glass fiber filters (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the binding buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membranes (20-40 µg of protein)

    • 50 µL of [¹²⁵I]-Urotensin-II (final concentration ~0.1-0.5 nM)

    • 50 µL of varying concentrations of this compound or buffer (for total binding) or a high concentration of unlabeled urotensin-II (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents setup_assay Set up 96-well Assay Plate prep_reagents->setup_assay incubation Incubate at RT (60-90 min) setup_assay->incubation filtration Filter through GF/C filters incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC₅₀, Ki calculation) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the ability of this compound to inhibit urotensin-II-induced contraction of vascular smooth muscle.

Materials:

  • Isolated rat aortic rings

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂/5% CO₂

  • Urotensin-II

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • Antagonist Incubation: Incubate the aortic rings with either vehicle or different concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Generate a cumulative concentration-response curve to urotensin-II by adding increasing concentrations of urotensin-II to the organ baths.

  • Data Recording: Record the isometric tension continuously.

  • Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by KCl. Compare the concentration-response curves of urotensin-II in the presence and absence of this compound to determine the antagonist's potency (e.g., by calculating the pA₂ value).[4]

Contraction_Assay_Workflow start Start prep_tissue Prepare and Mount Aortic Rings start->prep_tissue equilibration Equilibrate Rings (60-90 min) prep_tissue->equilibration viability_check Check Viability (with KCl) equilibration->viability_check antagonist_incubation Incubate with GSK 1562590 or Vehicle (30 min) viability_check->antagonist_incubation agonist_stimulation Cumulative Concentration-Response to Urotensin-II antagonist_incubation->agonist_stimulation data_recording Record Isometric Tension agonist_stimulation->data_recording data_analysis Analyze Data (pA₂ calculation) data_recording->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro vascular contraction assay.

Disclaimer

The information provided in this document is intended for research purposes only and not for human or veterinary use. Researchers should exercise all necessary precautions when handling this compound and follow standard laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor.[1][2] Urotensin-II is a cyclic peptide recognized as one of the most potent vasoconstrictors in mammals.[1] The urotensin system, which includes the UT receptor, is implicated in a variety of physiological processes, particularly in the cardiovascular system. Consequently, UT receptor antagonists like GSK1562590 are valuable tools for investigating the pathophysiological roles of urotensin-II in conditions such as hypertension and other cardiovascular diseases.

GSK1562590 exhibits high affinity for mammalian UT receptors and demonstrates insurmountable antagonism in tissues from rats and cats.[1][2] Notably, it has shown prolonged pharmacodynamic activity in ex vivo studies, inhibiting urotensin-II-induced contractions in rat aorta for at least 24 hours after dosing.[1] These characteristics, combined with its oral activity, make it a suitable candidate for in vivo preclinical research.

Mechanism of Action

GSK1562590 acts as a selective antagonist at the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II binding to the UT receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. By binding to the UT receptor, GSK1562590 blocks the action of endogenous urotensin-II, thereby inhibiting this vasoconstrictor response. This antagonism of the UT receptor makes GSK1562590 a valuable tool for studying the physiological effects of the urotensin system.

GSK1562590_Mechanism_of_Action Signaling Pathway of Urotensin-II and Antagonism by GSK1562590 cluster_0 Vascular Smooth Muscle Cell Urotensin-II Urotensin-II UT_Receptor UT Receptor (GPCR) Urotensin-II->UT_Receptor Binds & Activates G_Protein Gq/11 UT_Receptor->G_Protein Activates GSK1562590 GSK1562590 GSK1562590->UT_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release Induces Vasoconstriction Vasoconstriction Calcium_Release->Vasoconstriction Leads to

Caption: Urotensin-II signaling pathway leading to vasoconstriction and its inhibition by GSK1562590.

Recommended Dosages for In Vivo Studies

The following dosage information is derived from preclinical studies in anesthetized cats. Researchers should consider these as starting points and optimize the dose for their specific animal model and experimental design.

Animal ModelRoute of AdministrationRecommended DoseObserved EffectReference
Anesthetized CatIntravenous (i.v.)0.1 - 1 mg/kgInhibition of human urotensin-II-induced systemic pressor response.Behm et al., 2010

Note: In the referenced study, GSK1562590 was found to be approximately 10-fold more potent than a comparator compound, GSK1440115, in inhibiting the pressor response to urotensin-II.

Experimental Protocols

In Vivo: Inhibition of Urotensin-II-Induced Pressor Response in Anesthetized Cats

This protocol describes a method to evaluate the in vivo efficacy of GSK1562590 in antagonizing the hypertensive effects of urotensin-II.

Materials:

  • GSK1562590 hydrochloride

  • Human urotensin-II (hU-II)

  • Anesthetic agent (e.g., pentobarbital)

  • Saline (vehicle)

  • Male cats (or other suitable animal model)

  • Pressure transducer and recording system

Procedure:

  • Anesthetize the animals according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgically implant catheters for drug administration (e.g., in the femoral vein) and direct blood pressure monitoring (e.g., in the carotid artery).

  • Allow the animal to stabilize after surgery.

  • Administer a bolus of hU-II intravenously to establish a baseline pressor response.

  • Administer GSK1562590 hydrochloride intravenously at the desired dose (e.g., starting with 0.1 mg/kg).

  • After a suitable pre-treatment period, challenge the animal again with the same dose of hU-II.

  • Record the changes in mean arterial blood pressure and compare the pressor response before and after administration of GSK1562590.

In_Vivo_Workflow Experimental Workflow for In Vivo Pressor Response Assay Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Implant Catheters (i.v. & arterial) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline_hU-II Administer hU-II (Baseline Response) Stabilization->Baseline_hU-II Administer_GSK Administer GSK1562590 (i.v.) Baseline_hU-II->Administer_GSK Challenge_hU-II Re-administer hU-II (Challenge Response) Administer_GSK->Challenge_hU-II Record_BP Record Blood Pressure Challenge_hU-II->Record_BP Analysis Compare Pressor Responses Record_BP->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo efficacy of GSK1562590.

Ex Vivo: Inhibition of Urotensin-II-Induced Aortic Contraction in Rats

This protocol details an ex vivo method to assess the antagonistic activity of GSK1562590 on isolated vascular tissue.

Materials:

  • GSK1562590 hydrochloride

  • Human urotensin-II (hU-II)

  • Male rats (e.g., Sprague-Dawley)

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Euthanize the rat according to approved IACUC protocols and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of approximately 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension of approximately 2 grams.

  • Induce a submaximal contraction with an agonist such as phenylephrine (B352888) or KCl to verify tissue viability.

  • After washout and return to baseline, pre-incubate the tissues with GSK1562590 hydrochloride at various concentrations for a specified period.

  • Generate a cumulative concentration-response curve to hU-II in the presence of GSK1562590.

  • Measure the contractile force and calculate the pKb value to quantify the antagonist potency.

Quantitative Data Summary

The following table summarizes the antagonist potency of GSK1562590 at the urotensin-II receptor in various arterial tissues.

TissueSpeciesAntagonist Potency (pKb)Antagonism TypeReference
AortaRat9.77InsurmountableBehm et al., 2010
Pulmonary ArteryCat10.12InsurmountableBehm et al., 2010
Carotid ArteryhUT Transgenic Mouse8.93InsurmountableBehm et al., 2010
AortaMonkey8.87 - 8.93CompetitiveBehm et al., 2010

Note: The insurmountable antagonism observed in rat and cat tissues suggests a slow dissociation of GSK1562590 from the UT receptor in these species.[1]

References

Application Notes and Protocols for GSK1521498 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK1521498 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, GSK1521498 leads to an increase in O-GlcNAcylation of intracellular proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including signal transduction and transcription.[1] Notably, O-GlcNAcylation has a reciprocal relationship with phosphorylation on serine and threonine residues of many proteins, including the tau protein implicated in Alzheimer's disease and other tauopathies.[2][3][4] Increased O-GlcNAcylation of tau is associated with a decrease in its hyperphosphorylation, a key pathological hallmark of these neurodegenerative diseases.[2][5][6] Therefore, GSK1521498 is a valuable tool for studying the role of O-GlcNAcylation in mouse models of neurodegeneration and other diseases. These application notes provide detailed protocols for the administration of GSK1521498 to mice.

Mechanism of Action Signaling Pathway

GSK1521498 acts by inhibiting the O-GlcNAcase (OGA) enzyme. This inhibition leads to an accumulation of O-GlcNAc on intracellular proteins, including tau. The increased O-GlcNAcylation of tau protein is inversely correlated with its phosphorylation, a process implicated in the formation of neurofibrillary tangles in Alzheimer's disease.[2][5][6] Pharmacological inhibition of OGA has been shown to slow neurodegeneration in various mouse models of Alzheimer's disease.[7][8]

GSK1521498_Mechanism_of_Action cluster_0 Cellular Environment GSK1521498 GSK1521498 OGA O-GlcNAcase (OGA) GSK1521498->OGA Inhibits O_GlcNAcylated_Protein O-GlcNAcylated Protein OGA->O_GlcNAcylated_Protein OGT O-GlcNAc Transferase (OGT) Protein Substrate Protein (e.g., Tau) OGT->Protein Adds O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Protein->O_GlcNAcylated_Protein O_GlcNAcylated_Protein->Protein Removes O-GlcNAc Phosphorylated_Protein Hyperphosphorylated Protein (Pathological) O_GlcNAcylated_Protein->Phosphorylated_Protein Reduces Phosphorylation

Figure 1: Mechanism of action of GSK1521498.

Data Presentation: Pharmacokinetics of GSK1521498 in Rodents

The following table summarizes the pharmacokinetic parameters of GSK1521498 in rodents from published studies. Note that parameters can vary depending on the specific strain, sex, and experimental conditions.

ParameterSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
GSK1521498 Rat (Long Evans)OralCorrelated with µ receptor occupancy~2-4Dose-dependentNot specified[9]
GSK1521498 Mouse (C57BL/6J)3 mg/kg, i.p.Not specifiedNot specifiedNot specifiedNot specified[10][11]
Compound K (for comparison) Rat2 mg/kg, i.v.~100~0.1~150~2[12]
Compound K (for comparison) Mouse2 mg/kg, i.v.~600~0.1~900~2[12]

Experimental Protocols

Protocol 1: Oral Gavage Administration of GSK1521498

Oral gavage is a common and precise method for administering GSK1521498.[13]

Materials:

  • GSK1521498 hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[13]

  • Gavage needles (20-22 gauge, 1.5-2 inches, with a ball tip)

  • Syringes (1 mL)

  • Scale for weighing mice

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of GSK1521498 based on the desired dose (e.g., mg/kg) and the body weight of the mice.

    • Prepare the vehicle solution (0.5% methylcellulose).

    • Suspend or dissolve the calculated amount of GSK1521498 in the vehicle. Ensure the solution is homogenous. It is recommended to prepare fresh on the day of dosing.

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[14]

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury.[14]

  • Administration:

    • Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the solution.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

Oral_Gavage_Workflow start Start prep Prepare Dosing Solution start->prep weigh Weigh Mouse prep->weigh restrain Restrain Mouse weigh->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer monitor Monitor Mouse administer->monitor end End monitor->end

Figure 2: Workflow for oral gavage administration.

Protocol 2: Voluntary Oral Administration of GSK1521498 in a Palatable Vehicle

To minimize the stress associated with oral gavage, voluntary oral administration can be employed.[15][16][17]

Materials:

  • GSK1521498 hydrochloride

  • Palatable vehicle (e.g., sweetened condensed milk, flavored jelly)[15][16]

  • Small weighing dishes or containers

  • Micropipette or syringe for dispensing

Procedure:

  • Habituation:

    • For several days prior to the experiment, habituate the mice to the palatable vehicle by offering a small amount daily. This will ensure voluntary consumption on the day of the experiment.

  • Preparation of Medicated Vehicle:

    • Calculate the required amount of GSK1521498 for the desired dose.

    • Thoroughly mix the GSK1521498 with a pre-weighed amount of the palatable vehicle. Ensure a homogenous mixture.

  • Administration:

    • Present the medicated vehicle to the mouse in a small dish or via a micropipette.

    • Allow the mouse to consume the entire amount to ensure the full dose is administered.

  • Monitoring:

    • Observe the mouse to confirm consumption and monitor for any adverse reactions.

Voluntary_Oral_Administration_Workflow start Start habituate Habituate Mice to Palatable Vehicle start->habituate prepare Prepare Medicated Vehicle habituate->prepare administer Present Medicated Vehicle to Mouse prepare->administer confirm Confirm Full Consumption administer->confirm monitor Monitor Mouse confirm->monitor end End monitor->end

Figure 3: Workflow for voluntary oral administration.

Protocol 3: Intraperitoneal (i.p.) Injection of GSK1521498

While oral administration is common, intraperitoneal injection is an alternative route.[10]

Materials:

  • GSK1521498 hydrochloride

  • Sterile vehicle (e.g., saline or PBS)

  • Syringes (1 mL) with 25-27 gauge needles

  • Scale for weighing mice

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve GSK1521498 in the sterile vehicle to the desired concentration. Ensure complete dissolution.

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the injection volume.

    • Restrain the mouse by scruffing the neck and back, and position it to expose the lower abdominal quadrants.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no blood or fluid is drawn back, then slowly inject the solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

IP_Injection_Workflow start Start prepare Prepare Sterile Dosing Solution start->prepare weigh Weigh and Restrain Mouse prepare->weigh inject Perform Intraperitoneal Injection weigh->inject monitor Monitor Mouse inject->monitor end End monitor->end

Figure 4: Workflow for intraperitoneal injection.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: GSK1562590 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II receptor (UT receptor), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathophysiological processes. Urotensin-II, the endogenous ligand for the UT receptor, is a powerful vasoconstrictor and mitogen. The urotensin-II/UT receptor system is involved in cardiovascular functions, renal physiology, and the progression of various cancers, including those of the digestive tract, breast, bladder, and prostate.[1] By blocking the binding of urotensin-II to its receptor, GSK1562590 hydrochloride serves as a valuable tool for investigating the biological roles of this signaling pathway and for evaluating its therapeutic potential as a target for drug development.

These application notes provide detailed protocols for utilizing GSK1562590 hydrochloride in common cell culture-based functional assays to probe the urotensin-II signaling pathway.

Mechanism of Action & Signaling Pathway

GSK1562590 hydrochloride is a high-affinity antagonist for the UT receptor, exhibiting pKi values of 9.28 at human recombinant receptors. It competitively inhibits the binding of urotensin-II, thereby blocking the initiation of downstream intracellular signaling cascades.

The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins. Upon activation by urotensin-II, the following signaling cascade is initiated:

  • Gαq Activation: The activated UT receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq activates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C.

  • Downstream Effector Activation: Activated PKC and other calcium-dependent kinases trigger several downstream signaling pathways, including:

    • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

    • PI3K/AKT Pathway: This pathway is a key regulator of cell growth, survival, and metabolism.

    • RhoA/ROCK Pathway: This pathway is involved in the regulation of cell shape, motility, and contraction.

In certain cellular contexts, the UT receptor has also been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signaling.

Urotensin-II Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UII Urotensin-II UT_R UT Receptor (GPR14) UII->UT_R Activates GSK GSK1562590 GSK->UT_R Inhibits Gq Gαq UT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK PI3K PI3K/AKT Pathway PKC->PI3K RhoA RhoA/ROCK Pathway PKC->RhoA Proliferation Cell Proliferation MAPK->Proliferation Hypertrophy Hypertrophy MAPK->Hypertrophy PI3K->Proliferation Migration Cell Migration RhoA->Migration

Caption: Urotensin-II Receptor Signaling Pathway and Inhibition by GSK1562590.

Quantitative Data Summary

The following table summarizes the in vitro potency of GSK1562590 hydrochloride and other urotensin-II receptor antagonists in various cell-based functional assays.

CompoundAssay TypeCell LineAgonistIC50 / pKbReference
GSK1562590 Calcium MobilizationHEK293-UT receptorUrotensin-IIpKb: 7.29-8.00[2][3]
SB-706375Calcium MobilizationHEK293-UT receptorUrotensin-IIpKb: 7.29-8.00[2][3]
UrantideCalcium MobilizationHEK293-hUTUrotensin-IIpIC50: 8.80-9.04[4]
KR-36996Cell Proliferation (BrdU)HASMCUrotensin-II (50 nM)IC50: 3.5 nM[1]
GSK-1440115Cell Proliferation (BrdU)HASMCUrotensin-II (50 nM)IC50: 82.3 nM[1]
KR-36996ERK1/2 PhosphorylationHASMCUrotensin-II97.6% inhibition at 100 nM[1]
GSK-1440115ERK1/2 PhosphorylationHASMCUrotensin-II51.7% inhibition at 100 nM[1]

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes how to assess the inhibitory effect of GSK1562590 hydrochloride on urotensin-II-induced cell proliferation using a BrdU incorporation assay.

Materials:

  • Target cells (e.g., Human Aortic Smooth Muscle Cells - HASMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GSK1562590 hydrochloride

  • Urotensin-II

  • BrdU Cell Proliferation Assay Kit

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.

  • Compound Treatment:

    • Prepare a dilution series of GSK1562590 hydrochloride in a serum-free medium.

    • Pre-incubate the cells with various concentrations of GSK1562590 hydrochloride for 1 hour.

  • Agonist Stimulation:

    • Add urotensin-II to the wells to a final concentration known to induce proliferation (e.g., 50 nM).

    • Include control wells with no treatment, urotensin-II only, and GSK1562590 hydrochloride only.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.

  • Assay Development: Follow the manufacturer's instructions for the BrdU assay kit, which typically involves fixing the cells, denaturing the DNA, adding the anti-BrdU antibody, and then adding the substrate.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of GSK1562590 hydrochloride and determine the IC50 value.

Cell Proliferation Assay Workflow A Seed Cells in 96-well plate B Serum Starve Cells (24h) A->B C Pre-incubate with GSK1562590 (1h) B->C D Stimulate with Urotensin-II C->D E Add BrdU Labeling Reagent D->E F Incubate (2-24h) E->F G Fix, Permeabilize, and Add Anti-BrdU Antibody F->G H Add Substrate and Measure Absorbance G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a BrdU-based cell proliferation assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the methodology to determine the effect of GSK1562590 hydrochloride on urotensin-II-induced ERK1/2 phosphorylation.

Materials:

  • Target cells (e.g., HASMCs, neonatal rat cardiomyocytes)

  • Cell culture medium

  • GSK1562590 hydrochloride

  • Urotensin-II

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Protocol:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency and then serum-starve overnight.

  • Compound Treatment: Pre-treat cells with desired concentrations of GSK1562590 hydrochloride for 1 hour.

  • Agonist Stimulation: Stimulate the cells with urotensin-II for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Calcium Mobilization Assay

This protocol describes a method to measure the inhibition of urotensin-II-induced intracellular calcium release by GSK1562590 hydrochloride.

Materials:

  • Target cells (e.g., HEK293 cells stably expressing the human UT receptor)

  • Cell culture medium

  • GSK1562590 hydrochloride

  • Urotensin-II

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pluronic F-127

  • Probenecid (B1678239)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Plate cells in black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer containing probenecid to remove excess dye.

  • Compound Addition: Add different concentrations of GSK1562590 hydrochloride to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Inject urotensin-II into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Determine the inhibitory effect of GSK1562590 hydrochloride and calculate the IC50 or pKb value.

Calcium Mobilization Assay Workflow A Seed Cells in Black-walled Plate B Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Add GSK1562590 Hydrochloride C->D E Measure Baseline Fluorescence D->E F Inject Urotensin-II and Record Fluorescence E->F G Data Analysis (Peak Response, IC50/pKb) F->G

Caption: Workflow for a calcium mobilization assay.

Conclusion

GSK1562590 hydrochloride is a critical research tool for elucidating the complex roles of the urotensin-II signaling pathway in health and disease. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to characterize the inhibitory effects of this compound on key cellular processes such as proliferation, migration, and intracellular signaling. These assays are fundamental for advancing our understanding of UT receptor biology and for the development of novel therapeutics targeting this pathway.

References

Application Notes and Protocols: Investigating the Effects of Rho-Kinase Inhibitors in Isolated Rat Aorta Experiments with Reference to GSK 1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular tone is a critical physiological parameter regulated by the contractile state of vascular smooth muscle cells (VSMCs). The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and is implicated in the pathophysiology of various cardiovascular diseases, including hypertension. Consequently, ROCK inhibitors have emerged as a promising therapeutic class for cardiovascular disorders. These compounds typically induce vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation.

This document provides detailed protocols for investigating the effects of ROCK inhibitors, using GSK 1562590 hydrochloride as a representative compound, on isolated rat aortic rings. It also outlines the underlying signaling pathways and provides a framework for data presentation and visualization.

Data Presentation: Comparative Effects of ROCK Inhibitors on Rat Aorta

Due to the absence of specific data for this compound, the following table summarizes the observed effects of other known ROCK inhibitors in isolated rat aorta preparations to provide a comparative context for expected outcomes.

ROCK InhibitorPre-contraction AgentEndotheliumEffectIC50 / PotencyReference
Y-27632 Phenylephrine (B352888)Intact & DenudedConcentration-dependent relaxationMicromolar range[1]
Fasudil NorepinephrineIntact & DenudedVasorelaxationMicromolar range[1][2]
DL0805 Norepinephrine, KClIntact & DenudedDose-dependent vasorelaxationNot specified[2]
GSK429286 Not specifiedEndothelial CellsEnhanced endothelial network formation10x more potent than Fasudil[3]
H-1152 Not specifiedRatImproved erectile function (in vivo)Not specified[1]

Experimental Protocols

Preparation of Isolated Rat Aortic Rings

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound (or other ROCK inhibitor)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard surgical instruments

Procedure:

  • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perform a midline abdominal incision and open the thoracic cavity to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps. Successful denudation should be confirmed pharmacologically by the absence of relaxation to acetylcholine (B1216132) (10 µM) in pre-contracted rings.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to isometric force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

Evaluation of Vasorelaxant Effects

Procedure:

  • After the equilibration period, induce a stable contraction in the aortic rings using a submaximal concentration of a vasoconstrictor, typically phenylephrine (PE, 1 µM) or high KCl (60-80 mM).

  • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

  • Record the changes in isometric tension until a maximal response is observed or the concentration-response curve is complete.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

  • Construct concentration-response curves and determine the EC50 value (the concentration of the inhibitor that produces 50% of the maximal relaxation).

Signaling Pathways and Visualizations

The primary mechanism of action of ROCK inhibitors in vascular smooth muscle involves the modulation of myosin light chain phosphorylation.

Description of the Signaling Pathway: Vascular smooth muscle contraction is initiated by an increase in intracellular calcium ([Ca2+]i), which binds to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain (MLC). This phosphorylation enables the interaction between actin and myosin, leading to cell contraction.

The RhoA/ROCK pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+. Agonists such as phenylephrine activate G-protein coupled receptors, leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates ROCK. ROCK enhances MLC phosphorylation through two main mechanisms:

  • Direct phosphorylation of MLC: ROCK can directly phosphorylate MLC at the same site as MLCK.

  • Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits MLCP activity.[2] Inhibition of MLCP prevents the dephosphorylation of MLC, thereby promoting a sustained contractile state.

This compound, as a ROCK inhibitor, is expected to block these actions, leading to a net increase in MLCP activity, decreased MLC phosphorylation, and subsequent vasorelaxation.

Diagram of the RhoA/ROCK Signaling Pathway in VSMCs

ROCK_Signaling_Pathway Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR Activates RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits GSK1562590 GSK 1562590 hydrochloride GSK1562590->ROCK Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates Relaxation Vasorelaxation MLCP->Relaxation Promotes MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation (via MLCK) Contraction Vasoconstriction MLC_P->Contraction

Caption: The RhoA/ROCK signaling pathway in vascular smooth muscle cells.

Diagram of the Experimental Workflow for Isolated Rat Aorta Experiments

Experimental_Workflow A1 Aorta Isolation and Preparation of Rings B1 Mounting in Organ Bath (Krebs Solution, 37°C, Carbogen) A1->B1 C1 Equilibration (60-90 min, 1.5-2.0g tension) B1->C1 D1 Pre-contraction (Phenylephrine or KCl) C1->D1 E1 Cumulative Addition of This compound D1->E1 F1 Record Isometric Tension E1->F1 G1 Data Analysis (Concentration-Response Curve, EC50) F1->G1

Caption: Experimental workflow for studying vasorelaxant effects in isolated rat aorta.

References

Application Notes and Protocols for Measuring Blood Pressure Changes with GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific investigational compound GSK1562590 hydrochloride is not widely available in the public domain. The following protocol is based on the hypothesis that GSK1562590 hydrochloride acts as a selective vasopressin V1a receptor antagonist, a class of compounds known to influence blood pressure. Researchers should adapt this protocol based on the known pharmacological properties of the specific compound being investigated.

Introduction

This document provides a detailed protocol for measuring changes in blood pressure in response to the administration of GSK1562590 hydrochloride. Arginine vasopressin (AVP) is a hormone that plays a crucial role in regulating water reabsorption, cardiovascular homeostasis, and blood pressure.[1] AVP exerts its effects through binding to at least three receptor subtypes: V1a, V1b, and V2.[1] The V1a receptor is primarily located on vascular smooth muscle cells, and its activation by AVP leads to vasoconstriction and a subsequent increase in blood pressure.[1][2]

GSK1562590 hydrochloride, as a hypothesized V1a receptor antagonist, is expected to block the binding of AVP to the V1a receptor, thereby inhibiting AVP-induced vasoconstriction and potentially leading to a decrease in blood pressure. This protocol outlines the necessary steps for a preclinical in vivo study to assess these effects.

Signaling Pathway of Vasopressin V1a Receptor

The binding of arginine vasopressin (AVP) to the V1a receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in smooth muscle contraction and an increase in blood pressure.[2] As a V1a receptor antagonist, GSK1562590 hydrochloride is expected to interfere with this pathway.

References

Application Notes and Protocols for GSK1562590 Hydrochloride in GPCR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK1562590 hydrochloride, a potent and selective antagonist of the urotensin-II (UT) receptor, for the investigation of G protein-coupled receptor (GPCR) signaling pathways. This document outlines the mechanism of action, provides detailed experimental protocols for key in vitro and in vivo assays, and presents relevant quantitative data to facilitate experimental design and data interpretation.

Introduction to GSK1562590 Hydrochloride

GSK1562590 hydrochloride is a high-affinity, selective, and orally active non-peptide antagonist of the urotensin-II (UT) receptor, a class A GPCR.[1][2][3] Urotensin-II is a potent vasoactive peptide implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and cell proliferation. The UT receptor primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC), respectively. Downstream of these events, the UT receptor can also modulate other signaling pathways, including the RhoA/ROCK and mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.

By selectively blocking the UT receptor, GSK1562590 hydrochloride serves as a valuable pharmacological tool to elucidate the role of the urotensin-II system in various biological processes and to evaluate the therapeutic potential of UT receptor antagonism.

Data Presentation

Table 1: Binding Affinity of GSK1562590 Hydrochloride for Urotensin-II Receptors
SpeciesReceptor SourcepKi
HumanRecombinant9.28[1][2]
MonkeyRecombinant9.14[1][2]
RatRecombinant9.66[1][2]
MouseRecombinant9.34[1][2]
CatRecombinant9.64[1][2]
Table 2: Functional Antagonism of GSK1562590 Hydrochloride in Isolated Arteries
SpeciesArteryAntagonist ParameterValue
RatAortapKb9.95[1]
CatPulmonary ArterypKb10.12[1]
hUT Transgenic MouseAortapKb8.93[1]
MonkeyAortapA28.93[1]
MonkeyCoronary ArterypKb8.87[1]

pKb values indicate insurmountable antagonism, while pA2 values indicate competitive antagonism.

Signaling Pathways and Experimental Workflows

Urotensin-II Receptor Signaling Pathway

urotensin_signaling UII Urotensin-II UT_receptor Urotensin-II Receptor (GPCR) UII->UT_receptor Gq Gαq/11 UT_receptor->Gq GSK1562590 GSK1562590 HCl GSK1562590->UT_receptor PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/ROCK Pathway Gq->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca2->Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK PKC->Response RhoA->Response MAPK->Response

Urotensin-II receptor signaling cascade.
Experimental Workflow: In Vitro Aortic Ring Contraction Assay

aortic_ring_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_aorta Isolate Thoracic Aorta cut_rings Cut into 2-3 mm Rings isolate_aorta->cut_rings mount_rings Mount in Organ Bath cut_rings->mount_rings equilibrate Equilibrate under Tension mount_rings->equilibrate precontract Pre-contract with Phenylephrine (B352888) or KCl equilibrate->precontract add_GSK Pre-incubate with GSK1562590 HCl equilibrate->add_GSK add_UII Add Urotensin-II (Cumulative Doses) precontract->add_UII precontract->add_UII record Record Isometric Tension add_UII->record add_UII->record add_GSK->precontract plot_curve Plot Concentration-Response Curve record->plot_curve calculate Calculate pA2 or pKb plot_curve->calculate

Workflow for aortic ring contraction assay.

Experimental Protocols

Protocol 1: In Vitro Aortic Ring Contraction Assay

This protocol details the procedure for assessing the inhibitory effect of GSK1562590 hydrochloride on urotensin-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine or Potassium Chloride (KCl) for pre-contraction

  • Urotensin-II

  • GSK1562590 hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution bubbled with 95% O2 / 5% CO2.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability.

    • Wash the rings until the tension returns to baseline.

  • Antagonist Incubation and Urotensin-II Challenge:

    • For antagonist experiments, pre-incubate the aortic rings with various concentrations of GSK1562590 hydrochloride for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

    • Following the incubation period, add cumulative concentrations of urotensin-II to the organ bath to generate a concentration-response curve.

  • Data Analysis:

    • Record the isometric tension generated by the aortic rings.

    • Express the contractile response to urotensin-II as a percentage of the maximal contraction induced by the pre-contracting agent.

    • Plot the concentration-response curves for urotensin-II in the absence and presence of GSK1562590 hydrochloride.

    • Calculate the pA2 value for competitive antagonism or the pKb value for insurmountable antagonism using appropriate pharmacological models (e.g., Schild analysis).

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the inhibition of urotensin-II-induced intracellular calcium mobilization by GSK1562590 hydrochloride in a cell line expressing the UT receptor.

Materials:

  • Cells stably expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Urotensin-II

  • GSK1562590 hydrochloride

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Plate the UT receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Assay Performance:

    • Add HBSS containing various concentrations of GSK1562590 hydrochloride or vehicle to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

    • Inject a solution of urotensin-II (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in intracellular calcium is typically measured as the ratio of fluorescence emission at two different excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4).

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage inhibition of the urotensin-II response by GSK1562590 hydrochloride at each concentration.

    • Plot the concentration-response curve for GSK1562590 hydrochloride and determine the IC50 value.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol outlines the procedure to assess the effect of GSK1562590 hydrochloride on urotensin-II-stimulated ERK1/2 phosphorylation.

Materials:

  • Cells expressing the UT receptor (e.g., vascular smooth muscle cells or recombinant cell lines)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-incubate the cells with various concentrations of GSK1562590 hydrochloride or vehicle for 30 minutes.

    • Stimulate the cells with urotensin-II (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes, based on a time-course experiment).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Express the results as fold-change relative to the vehicle-treated control.

    • Plot the concentration-dependent inhibition of ERK1/2 phosphorylation by GSK1562590 hydrochloride.

Protocol 4: In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the measurement of the inhibitory effect of GSK1562590 hydrochloride on the pressor response to urotensin-II in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (300-400g)

  • Anesthetic (e.g., sodium pentobarbital (B6593769) or isoflurane)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Urotensin-II

  • GSK1562590 hydrochloride

  • Saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Cannulate the carotid artery for continuous measurement of arterial blood pressure and the jugular vein for intravenous administration of compounds.

    • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Experimental Protocol:

    • Administer a bolus intravenous injection of urotensin-II to elicit a pressor response.

    • After the blood pressure returns to baseline, administer GSK1562590 hydrochloride intravenously.

    • After a set period of time (e.g., 15-30 minutes), re-challenge the animal with the same dose of urotensin-II and record the pressor response.

    • Different doses of GSK1562590 hydrochloride can be tested in separate groups of animals to establish a dose-response relationship.

  • Data Analysis:

    • Measure the change in mean arterial pressure (MAP) in response to urotensin-II before and after the administration of GSK1562590 hydrochloride.

    • Calculate the percentage inhibition of the urotensin-II-induced pressor response for each dose of the antagonist.

    • Plot the dose-response curve for the inhibitory effect of GSK1562590 hydrochloride on blood pressure.

Disclaimer: All experimental procedures involving animals should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These detailed application notes and protocols provide a solid foundation for researchers to effectively utilize GSK1562590 hydrochloride as a tool to investigate the complex signaling pathways mediated by the urotensin-II receptor.

References

Troubleshooting & Optimization

improving GSK 1562590 hydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubility of GSK1562590 hydrochloride for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to facilitate the smooth execution of your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of GSK1562590 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is GSK1562590 hydrochloride and what is its mechanism of action?

A1: GSK1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin-II (UT) receptor.[1] The urotensin-II receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2][4] This pathway is known to be involved in vasoconstriction and other physiological processes.[2]

Q2: What is the recommended solvent for preparing a stock solution of GSK1562590 hydrochloride?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of GSK1562590 hydrochloride. The compound exhibits good solubility in this organic solvent.

Q3: My GSK1562590 hydrochloride solution appears cloudy or has formed a precipitate after dilution in an aqueous buffer. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous buffers (like PBS or cell culture media) is a common issue for compounds with low aqueous solubility. This "precipitation shock" occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: Can I heat the solution to improve the solubility of GSK1562590 hydrochloride?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of GSK1562590 hydrochloride in the initial organic solvent. However, the stability of the compound at elevated temperatures for extended periods should be considered. It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Common Solubility Issues

If you are encountering precipitation or incomplete dissolution of GSK1562590 hydrochloride, follow these steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in DMSO has not exceeded the maximum solubility limit.

  • Optimize Dilution into Aqueous Media:

    • Pre-warm the aqueous buffer: Warming your PBS or cell culture medium to 37°C before adding the DMSO stock can help maintain solubility.

    • Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller aliquots while gently vortexing.

    • Lower the final concentration: If precipitation persists, the final concentration of GSK1562590 hydrochloride in your working solution may be too high. Try reducing the final concentration.

  • Utilize Sonication: After preparing the stock solution, brief sonication can help break down any small aggregates and ensure complete dissolution.

  • Consider Co-solvents (for in vivo studies): For animal studies, formulating GSK1562590 hydrochloride in a vehicle containing co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC) can improve solubility and bioavailability.

Quantitative Solubility Data

The solubility of GSK1562590 hydrochloride in common laboratory solvents is summarized below. It is important to note that the aqueous solubility is low, which is a key consideration for preparing experimental solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO61.8[1]100[1]
WaterLow / InsolubleLow / Insoluble
EthanolLow / InsolubleLow / Insoluble
PBS (pH 7.4)Low / InsolubleLow / Insoluble

Note: The molecular weight of GSK1562590 hydrochloride is 617.95 g/mol .[1]

Experimental Protocols

Below are detailed methodologies for preparing solutions of GSK1562590 hydrochloride for both in vitro and in vivo experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of GSK1562590 hydrochloride powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve the Compound:

    • Vortex the solution for 1-2 minutes.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

    • For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Pre-warm Aqueous Buffer: Warm the desired amount of aqueous buffer (e.g., cell culture medium, PBS) to 37°C.

  • Dilute the Stock Solution: While gently vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Protocol 3: Formulation for Oral Administration in Animal Studies (in vivo)

This is a general guideline and may require optimization based on the specific experimental requirements.

  • Prepare the Vehicle: A common vehicle for oral gavage of hydrophobic compounds is a mixture of:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Saline

  • Dissolve GSK1562590 hydrochloride:

    • Dissolve the required amount of GSK1562590 hydrochloride in DMSO first.

    • Add PEG400 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Finally, add the saline and vortex thoroughly to create a stable formulation.

  • Administration: Administer the formulation to the animals immediately after preparation.

Visualizations

Urotensin-II Receptor Signaling Pathway

GSK1562590 hydrochloride acts as an antagonist at the urotensin-II receptor (UTS2R). The following diagram illustrates the canonical signaling pathway initiated by the binding of the endogenous agonist, urotensin-II, to its receptor.

Urotensin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UTS2R UTS2R (GPR14) Urotensin-II->UTS2R Binds & Activates Gq Gαq UTS2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Ca_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction) PKC->Downstream GSK GSK1562590 hydrochloride GSK->UTS2R Inhibits

Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590 hydrochloride.

Troubleshooting Workflow for Solubility Issues

This diagram provides a logical workflow for addressing common solubility challenges with GSK1562590 hydrochloride.

Troubleshooting_Workflow start Start: Dissolution Issue (Precipitate/Cloudiness) check_stock Is stock solution clear and below 100 mM in DMSO? start->check_stock remake_stock Remake stock solution. Use gentle warming (37°C) and sonication. check_stock->remake_stock No check_dilution Was aqueous buffer pre-warmed to 37°C? check_stock->check_dilution Yes remake_stock->check_stock warm_buffer Pre-warm aqueous buffer to 37°C before dilution. check_dilution->warm_buffer No check_concentration Is final working concentration too high? check_dilution->check_concentration Yes warm_buffer->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes success Solution is clear. Proceed with experiment. check_concentration->success No lower_concentration->success

Caption: A step-by-step workflow for troubleshooting GSK1562590 hydrochloride solubility.

References

GSK 1562590 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK 1562590 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability. For shorter periods, storage at +4°C is also acceptable.

Q2: What is the recommended procedure for preparing a stock solution?

A2: To prepare a stock solution, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM. For other solvents, it is advisable to perform a small-scale solubility test before preparing a large stock.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C. For longer-term storage (up to 6 months), it is recommended to store the aliquots at -80°C. Long-term storage of solutions is generally not recommended, and fresh solutions should be prepared whenever possible.

Q4: Is this compound sensitive to light or humidity?

A4: While specific photostability and humidity sensitivity data for this compound are not publicly available, it is best practice to protect the compound from light and moisture. Store the solid compound and solutions in light-protecting containers and in a dry environment.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways and products for this compound have not been detailed in publicly available literature. As a general precaution, exposure to harsh acidic or basic conditions, strong oxidizing agents, and high temperatures should be avoided to minimize potential degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffers. This compound has low aqueous solubility.First, prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation observed in the final experimental medium. The final concentration of the compound exceeds its solubility limit in the aqueous medium. The percentage of the organic solvent from the stock solution is too high.Decrease the final concentration of this compound. Reduce the volume of the stock solution added to the aqueous medium. Consider using a different co-solvent if DMSO is not suitable for your assay.
Inconsistent experimental results. Potential degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Always use freshly prepared solutions or properly stored aliquots. Avoid repeated freezing and thawing of stock solutions. Ensure the compound is protected from light and stored at the recommended temperature.
Difficulty in achieving desired concentration. Inaccurate weighing of the compound. Incorrect calculation of solvent volume.Use a calibrated analytical balance for weighing the compound. Double-check all calculations for preparing the stock solution.

Data Presentation

Storage Conditions and Stability
FormStorage TemperatureDuration
Solid (Powder) -20°C3 years
+4°C2 years
In Solution -80°C6 months
-20°C1 month
Solubility
SolventMaximum Concentration
DMSO 100 mM (61.8 mg/mL)
Other Solvents Data not publicly available. It is recommended to perform solubility tests in other organic solvents (e.g., ethanol, methanol) and aqueous buffers on a small scale.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.18 mg.

  • Adding Solvent: Add the appropriate volume of DMSO to the vial containing the compound. For 6.18 mg, add 1 mL of DMSO.

  • Dissolving the Compound: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C for short-term use or -80°C for long-term storage.

General Protocol for Assessing Solution Stability (Forced Degradation Study)

This is a general protocol and should be adapted based on the specific properties of the compound and the analytical method used.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solution to a light source (e.g., UV lamp) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Compare the amount of the parent compound remaining at each time point to the initial concentration to determine the rate of degradation under each stress condition.

Visualizations

Urotensin-II Receptor Signaling Pathway

This compound is a selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates several downstream signaling cascades.

Urotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UT_receptor Urotensin-II Receptor (UT) Gq Gq Protein UT_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Urotensin_II Urotensin-II Urotensin_II->UT_receptor binds GSK1562590 GSK 1562590 hydrochloride GSK1562590->UT_receptor inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades (e.g., MAPK, Rho/ROCK) PKC->Downstream Ca_release->Downstream Response Cellular Responses (e.g., Vasoconstriction, Cell Proliferation) Downstream->Response

Caption: Urotensin-II receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes add_more_solvent Add More Solvent Incrementally check_solubility->add_more_solvent No store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end End: Ready for Experimental Use store->end add_more_solvent->dissolve

Caption: A typical workflow for preparing a stock solution and assessing the solubility of a compound.

potential off-target effects of GSK 1562590 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GSK1562590 hydrochloride. The information is designed to address potential issues encountered during experiments, with a focus on understanding its selectivity and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK1562590 hydrochloride?

GSK1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin-II (UT) receptor.[1] It functions by binding to the UT receptor, thereby blocking the actions of its natural ligand, urotensin-II. This antagonism has been demonstrated to suppress urotensin-II-induced contractions of isolated rat aorta in vitro and ex vivo, and to inhibit the urotensin-II-induced increase in mean blood pressure in vivo.

Q2: How selective is GSK1562590 for the urotensin-II receptor?

Q3: Are there any known or potential off-target effects of GSK1562590 hydrochloride?

While GSK1562590 is characterized as a selective UT receptor antagonist, the potential for off-target effects, as with any small molecule inhibitor, cannot be entirely excluded without comprehensive screening data. Publicly available information does not specify significant, clinically relevant off-target interactions. However, researchers should be aware that compounds within the broader class of urotensin-II receptor antagonists have been investigated for potential off-target activities. For instance, studies on other UT receptor antagonists have suggested possible interactions with other cellular targets. Therefore, it is crucial to interpret experimental results with consideration for potential, uncharacterized off-target effects.

Q4: What are the binding affinities of GSK1562590 for the urotensin-II receptor in different species?

GSK1562590 hydrochloride demonstrates high affinity for the urotensin-II receptor across various mammalian species. The reported pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

SpeciesRecombinant Receptor pKi
Monkey9.14
Human9.28
Mouse9.34
Cat9.64
Rat9.66

Data sourced from Tocris Bioscience.

Troubleshooting Guides

This section provides guidance on how to approach unexpected experimental outcomes that may be related to potential off-target effects of GSK1562590 hydrochloride.

Issue 1: Observation of an unexpected phenotypic or signaling response not readily explained by UT receptor antagonism.

Potential Cause: This could be indicative of an off-target effect. The observed response may be due to the interaction of GSK1562590 with a secondary, unintended biological target.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, ensure that the compound is active against its intended target in your experimental system. This can be done by running a positive control experiment where UT receptor activation is known to produce a measurable effect, and then demonstrating that GSK1562590 can block this effect in a dose-dependent manner.

  • Literature Review for Similar Compounds: Investigate whether other urotensin-II receptor antagonists have been reported to produce similar off-target effects. This may provide clues as to potential secondary targets.

  • Use a Structurally Unrelated UT Receptor Antagonist: If available, test a UT receptor antagonist with a different chemical scaffold that is also reported to be selective. If the unexpected effect is not replicated with the alternative antagonist, it is more likely to be an off-target effect specific to the chemical structure of GSK1562590.

  • Targeted Secondary Assays: Based on the observed phenotype, consider which signaling pathways might be involved. For example, if you observe changes in cell proliferation, you might perform assays for common kinases involved in cell cycle regulation. If you observe neurological effects, you could test for activity at common neurotransmitter receptors.

  • Broad Panel Screening: For critical findings, consider submitting the compound for commercial off-target screening (e.g., a CEREP panel) to test its activity against a wide range of receptors, ion channels, and enzymes.

Issue 2: Inconsistent results between different cell lines or tissue types.

Potential Cause: The expression levels of the primary target (UT receptor) and potential off-targets can vary significantly between different cell lines and tissues. An observed effect in one cell line may be absent in another due to the lack of the specific off-target protein.

Troubleshooting Steps:

  • Characterize Target and Potential Off-Target Expression: Use techniques like qPCR, Western blotting, or RNA-seq to determine the relative expression levels of the UT receptor and any suspected off-target proteins in the cell lines or tissues you are using.

  • Correlate Expression with Activity: Analyze whether the presence or absence of the unexpected effect correlates with the expression level of a potential off-target.

  • Utilize Knockout/Knockdown Models: If a potential off-target is identified, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression. If the unexpected effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence for an off-target interaction.

Experimental Protocols

Methodology for Determining Receptor Binding Affinity (Competitive Radioligand Binding Assay)

This is a standard method used to determine the binding affinity of a compound for a specific receptor.

  • Materials:

    • Cell membranes or tissues expressing the receptor of interest (e.g., UT receptor).

    • A radiolabeled ligand that binds specifically to the receptor (e.g., [¹²⁵I]-Urotensin-II).

    • Unlabeled "cold" ligand (the compound being tested, e.g., GSK1562590 hydrochloride).

    • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled compound (GSK1562590).

    • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the unlabeled compound.

    • Include control wells with:

      • Total binding: membranes + radioligand.

      • Non-specific binding: membranes + radioligand + a high concentration of an unlabeled known ligand to saturate the receptors.

    • Allow the binding to reach equilibrium (incubation time and temperature will depend on the receptor and ligands).

    • Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

GSK1562590_Mechanism_of_Action Mechanism of Action of GSK1562590 Hydrochloride cluster_ligand Ligands cluster_receptor Receptor cluster_cellular_response Cellular Response Urotensin-II Urotensin-II UT_Receptor Urotensin-II Receptor (UT) Urotensin-II->UT_Receptor Binds and Activates GSK1562590 GSK1562590 GSK1562590->UT_Receptor Binds and Blocks Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) UT_Receptor->Signaling_Cascade Activates Physiological_Effect Physiological Effect (e.g., Vasoconstriction) Signaling_Cascade->Physiological_Effect Leads to

Caption: Mechanism of action of GSK1562590 as a UT receptor antagonist.

Troubleshooting_Workflow Troubleshooting Unexpected Experimental Results Start Unexpected Experimental Result Confirm_On_Target Confirm On-Target Activity of GSK1562590 Start->Confirm_On_Target Literature_Search Review Literature for Similar Compounds Confirm_On_Target->Literature_Search Alternative_Antagonist Test Structurally Different UT Antagonist Literature_Search->Alternative_Antagonist Hypothesize_Off_Target Hypothesize Off-Target Interaction? Alternative_Antagonist->Hypothesize_Off_Target Secondary_Assays Perform Targeted Secondary Assays Hypothesize_Off_Target->Secondary_Assays Yes Conclusion Draw Conclusion on Potential Off-Target Effect Hypothesize_Off_Target->Conclusion No Panel_Screening Consider Broad Panel Screening Secondary_Assays->Panel_Screening Panel_Screening->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Optimizing GSK1562590 Hydrochloride Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GSK1562590 hydrochloride for cell viability experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is GSK1562590 hydrochloride and what is its mechanism of action?

GSK1562590 hydrochloride is a high-affinity and selective antagonist for the urotensin-II (UT) receptor, a G-protein coupled receptor (GPCR).[1] By blocking the binding of the endogenous ligand urotensin-II (U-II), it inhibits the downstream signaling pathways associated with the UT receptor.

Q2: What is the typical effective concentration range for GSK1562590 hydrochloride in cell-based assays?

While specific optimal concentrations are cell-type dependent, based on studies with similar urotensin-II receptor antagonists, a starting concentration range of 0.1 nM to 1 µM is recommended for initial experiments.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: In what solvent should I dissolve GSK1562590 hydrochloride?

GSK1562590 hydrochloride is soluble in DMSO.[4][5][6] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.

Q4: How does antagonism of the urotensin-II receptor affect cell viability?

Urotensin-II has been shown to influence cell proliferation, with effects that can be cell-type specific.[7][8][9] In some cell types, U-II can promote proliferation, while in others it may have inhibitory effects.[7] As an antagonist, GSK1562590 hydrochloride is expected to block these effects. Therefore, its impact on cell viability will depend on the role of the endogenous U-II signaling in the chosen cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cell viability 1. Concentration is too low: The concentration of GSK1562590 hydrochloride may not be sufficient to effectively antagonize the UT receptor in your cell system. 2. Low or no UT receptor expression: The cell line you are using may not express the urotensin-II receptor at a functional level. 3. Compound inactivity: The compound may have degraded due to improper storage or handling.1. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal working concentration. 2. Verify receptor expression: Confirm UT receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Use a fresh stock of the compound: Ensure the compound is stored correctly at -20°C and prepare fresh dilutions for each experiment.
High cell death even at low concentrations 1. Compound cytotoxicity: GSK1562590 hydrochloride may exhibit off-target cytotoxic effects at higher concentrations in your specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high.1. Determine the IC50 value: Perform a cytotoxicity assay to find the concentration that causes 50% cell death and work with concentrations well below this value. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (ideally ≤0.1%) and include a vehicle-only control.
Inconsistent or variable results between experiments 1. Inconsistent cell culture conditions: Variations in cell seeding density, passage number, or media composition can affect experimental outcomes.[2] 2. Inaccurate compound dilution: Errors in preparing serial dilutions can lead to variability. 3. Variable incubation times: Differences in the duration of compound exposure can alter the observed effects.1. Standardize cell culture practices: Use cells within a consistent passage number range, maintain a standardized seeding density, and use the same batch of media and supplements for all related experiments. 2. Prepare fresh dilutions accurately: Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Ensure consistent timing: Use a precise timer for all incubation steps.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the experiment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Microplate reader for viability assay

Procedure:

  • Culture cells to ~80% confluency.

  • Harvest cells using standard cell detachment methods.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.

  • Prepare a serial dilution of the cell suspension.

  • Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, measure cell viability using your chosen assay (e.g., MTT, MTS).

  • Plot cell number (or absorbance/fluorescence) against time for each seeding density.

  • Select the seeding density that results in exponential growth throughout the intended duration of your compound exposure experiment.

Protocol 2: Dose-Response Experiment for GSK1562590 Hydrochloride

Objective: To determine the effective concentration range and IC50 value of GSK1562590 hydrochloride on the viability of a specific cell line.

Materials:

  • GSK1562590 hydrochloride

  • DMSO (or other appropriate solvent)

  • Cell line of interest seeded at optimal density in a 96-well plate

  • Complete cell culture medium

  • Cell viability assay reagent (e.g., MTT, MTS, or a luminescence-based assay)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of GSK1562590 hydrochloride in DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Remove the existing medium and add the medium containing the different concentrations of GSK1562590 hydrochloride. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using appropriate software.

Data Presentation

The following table is a template for summarizing the results of a dose-response experiment. Researchers should populate this table with their own experimental data.

Concentration of GSK1562590 HClMean Absorbance/Luminescence (± SD)% Cell Viability (relative to vehicle control)
0 µM (Vehicle Control)Enter Value100%
0.1 nMEnter ValueCalculate Value
1 nMEnter ValueCalculate Value
10 nMEnter ValueCalculate Value
100 nMEnter ValueCalculate Value
1 µMEnter ValueCalculate Value
10 µMEnter ValueCalculate Value

Visualizations

Urotensin-II Receptor (UTR) Signaling Pathway

Urotensin-II (U-II) binds to its G-protein coupled receptor (UTR), which is primarily coupled to the Gαq subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can lead to various cellular responses, including cell proliferation, through downstream pathways like the MAPK and PI3K/AKT pathways.[1][7][8][10] GSK1562590 hydrochloride acts as an antagonist at the UTR, blocking the initiation of this cascade.

UTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UTR Urotensin-II Receptor (UTR) Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Modulates UII Urotensin-II (U-II) UII->UTR Binds & Activates GSK GSK1562590 HCl GSK->UTR Binds & Inhibits Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Start cell_culture Maintain Cell Culture start->cell_culture seeding_opt Determine Optimal Seeding Density cell_culture->seeding_opt dose_response Perform Dose-Response Experiment with GSK1562590 HCl seeding_opt->dose_response viability_assay Conduct Cell Viability Assay dose_response->viability_assay data_analysis Analyze Data & Calculate % Viability viability_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

Technical Support Center: GSK 1562590 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK 1562590 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity and selective antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is a potent vasoconstrictor, and by blocking its receptor, this compound can inhibit the physiological effects of urotensin-II, such as the contraction of blood vessels.[1] It exhibits high selectivity for the UT receptor over a broad range of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and neurotransmitter transporters.[1]

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound blocks the signaling pathway initiated by the binding of urotensin-II to its Gq/11-protein coupled receptor. This pathway primarily involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). Downstream effects include the modulation of the RhoA/ROCK, MAPKs, and PI3K/AKT signaling pathways.

Q3: Is this compound orally active?

A3: Yes, this compound is described as being orally active.[1]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO. For in vivo experiments, a common formulation involves dissolving the compound in a vehicle suitable for the chosen administration route. One suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).

Q5: How should stock solutions of this compound be prepared and stored?

A5: Stock solutions are typically prepared in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. For in vivo experiments, it is best to prepare fresh working solutions from the stock on the day of use.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or lack of in vivo efficacy Poor solubility/bioavailability: The compound may not be adequately dissolved in the vehicle or may be precipitating upon administration.- Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the aqueous component of the vehicle. - Consider using alternative vehicle formulations, such as those containing cyclodextrins (e.g., SBE-β-CD) or other solubilizing agents. - For oral administration, consider the impact of food on absorption and standardize feeding protocols.
Inadequate dosage: The dose administered may be too low to achieve a therapeutic concentration at the target site.- Conduct a dose-response study to determine the optimal effective dose. - Review literature for doses of other urotensin-II receptor antagonists in similar animal models to guide dose selection, keeping in mind that GSK 1562590 was found to be more potent than other antagonists like GSK1440115 in some models.[1]
Rapid metabolism/clearance: The compound may be rapidly metabolized and cleared from the system, resulting in a short duration of action.- While specific pharmacokinetic data for GSK 1562590 is limited, its prolonged pharmacodynamic activity ex vivo suggests a sustained effect.[1] - Consider more frequent dosing or a different route of administration if a sustained high level of exposure is required.
Unexpected off-target effects Non-specific binding: Although reported to be highly selective, at high concentrations, the compound may interact with other receptors or cellular targets.- Use the lowest effective dose determined from a dose-response study. - Include appropriate control groups to differentiate between compound-specific effects and vehicle effects. - If unexpected phenotypes are observed, consider performing in vitro profiling against a panel of receptors to identify potential off-target interactions.
Precipitation of the compound in the formulation Low aqueous solubility: The hydrochloride salt form may have limited solubility in aqueous-based vehicles.- Prepare the formulation immediately before administration. - Gently warm the vehicle or use sonication to aid dissolution, but be cautious of compound degradation with excessive heat. - Increase the percentage of the co-solvent (e.g., DMSO) if tolerated by the animal model, but be mindful of potential vehicle-induced toxicity.
Difficulty with oral gavage administration Stress-induced variability: The stress of oral gavage can influence physiological parameters and introduce variability in the experimental results.- Ensure personnel are well-trained in the oral gavage technique to minimize stress and potential for injury to the animals. - Acclimatize the animals to handling and the gavage procedure before the start of the experiment.

Experimental Protocols

General Guidance for In Vivo Administration

Given the limited publicly available in vivo protocols for this compound, the following are general recommendations based on its known properties and standard practices for similar compounds.

Vehicle Formulation for Oral Administration:

A commonly used vehicle for poorly water-soluble compounds intended for oral administration in rodents is a suspension or solution in a vehicle such as:

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 0.5% (w/v) Methylcellulose in water

  • Corn oil

Dosing:

  • Based on a study comparing GSK 1562590 to another urotensin antagonist, GSK1440115, GSK 1562590 was found to be significantly more potent in vivo.[1] While a specific dose for GSK 1562590 was not provided in the publication, another urotensin antagonist, KR-36996, was effective at 30 mg/kg in a mouse model of carotid artery ligation.[2] Researchers should perform a dose-ranging study to determine the optimal dose for their specific model, starting with a lower dose range (e.g., 1-10 mg/kg) given the reported high potency of GSK 1562590.

Administration:

  • For oral administration, oral gavage is a common method. Ensure the volume administered is appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice).

Visualizations

Signaling Pathway of Urotensin-II Receptor

UrotensinII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urotensin-II Urotensin-II UT_receptor Urotensin-II Receptor (UT) Urotensin-II->UT_receptor Activates GSK 1562590 GSK 1562590 GSK 1562590->UT_receptor Blocks Gq11 Gq/11 UT_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Signaling (RhoA/ROCK, MAPK, PI3K/AKT) PKC->Downstream Leads to

Caption: Urotensin-II signaling pathway and the inhibitory action of GSK 1562590.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Hypothesis (e.g., GSK 1562590 reduces hypertension) animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rat) start->animal_model acclimatization Animal Acclimatization (e.g., 1 week) animal_model->acclimatization baseline Baseline Measurements (e.g., Blood Pressure, Heart Rate) acclimatization->baseline randomization Randomization into Groups (Vehicle, GSK 1562590 doses) baseline->randomization formulation Prepare Vehicle and GSK 1562590 Formulation randomization->formulation administration Daily Oral Administration (e.g., Oral Gavage) formulation->administration monitoring Monitor Animal Health and Clinical Signs administration->monitoring measurements Regularly Measure Endpoints (e.g., Blood Pressure) administration->measurements termination Experiment Termination and Tissue Collection monitoring->termination measurements->termination analysis Data Analysis and Statistical Evaluation termination->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for an in vivo efficacy study.

References

avoiding precipitation of GSK 1562590 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of GSK 1562590 hydrochloride precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of up to 61.8 mg/mL, which corresponds to 100 mM.

Q2: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. When the DMSO stock solution is diluted into an aqueous medium, the compound's local environment changes drastically from a high-solubility organic solvent to a low-solubility aqueous one, leading to precipitation.

Q3: How can I prevent this compound from precipitating in my experimental media?

A3: To prevent precipitation, it is crucial to follow a careful dilution protocol. This typically involves preparing a high-concentration stock in 100% DMSO, followed by serial dilutions in pre-warmed media with vigorous mixing. A detailed protocol is provided in the Troubleshooting Guide below.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to minimize any potential effects on the cells. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q5: Should I filter my media if I observe precipitation?

A5: No, filtering the media to remove the precipitate is not recommended. The precipitate is your compound of interest, and filtering it will remove it from your experiment, leading to inaccurate results. The best approach is to optimize the preparation method to prevent precipitation from occurring in the first place.

Troubleshooting Guide: Preventing Precipitation of this compound

This guide provides a systematic approach to help you avoid the precipitation of this compound in your experiments.

Issue: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
"Solvent Shock" Rapid dilution of the high-concentration DMSO stock into the aqueous medium causes the compound to crash out of solution.Follow a careful serial dilution protocol. Add the DMSO stock to pre-warmed media dropwise while gently vortexing.
Low Media Temperature The solubility of many compounds, including likely this compound, decreases at lower temperatures.Always use media that has been pre-warmed to 37°C.
Media Composition Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility.Test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to see if media components are contributing to the issue.
Issue: Precipitation Occurs Over Time in Culture
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may lead to precipitation.Minimize the time culture vessels are outside the incubator.
Evaporation of Media Over the course of a long-term experiment, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility.Ensure proper humidification in the incubator. Use sealed flasks or plates, or parafilm to minimize evaporation.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound.Monitor the pH of your culture medium and ensure it remains within the optimal range for your cells.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 617.9 g/mol --INVALID-LINK--
Solubility in DMSO 61.8 mg/mL (100 mM)--INVALID-LINK--

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath at 37°C

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Carefully weigh out the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a 10 mM stock solution.

    • Ensure the compound is completely dissolved by vortexing thoroughly. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Prepare the Final Working Solution (Example for a 10 µM final concentration in 10 mL of media):

    • Pre-warm your complete cell culture medium to 37°C in a water bath.

    • In a sterile 15 mL conical tube, add 10 mL of the pre-warmed medium.

    • While gently vortexing the tube of media, add 10 µL of the 10 mM DMSO stock solution drop-by-drop to the medium. This creates a 1:1000 dilution and a final concentration of 10 µM with 0.1% DMSO.

    • Continue to gently mix the solution for a few seconds after adding the stock to ensure it is thoroughly dispersed.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

    • If the solution is clear, it is ready to be added to your cells.

Experimental Workflow for Determining Maximum Soluble Concentration

G cluster_prep Preparation cluster_dilution Serial Dilution & Observation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Create Serial Dilutions of Stock in Media (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) prep_stock->serial_dilute prep_media Pre-warm Cell Culture Medium to 37°C prep_media->serial_dilute vortex Vortex Immediately After Adding Stock serial_dilute->vortex incubate Incubate at 37°C for 1-2 hours vortex->incubate observe Visually Inspect for Precipitation incubate->observe determine_max Determine Highest Concentration that Remains Clear observe->determine_max

Caption: Workflow for determining the maximum soluble concentration of this compound.

Signaling Pathway

This compound is a selective antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates several downstream signaling pathways, which are inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UII Urotensin-II UT Urotensin-II Receptor (UT) UII->UT Binds & Activates GSK GSK 1562590 Hydrochloride GSK->UT Binds & Inhibits Gq Gq protein UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates downstream Downstream Cellular Responses (e.g., vasoconstriction, cell proliferation) PKC->downstream Phosphorylates targets

Caption: Simplified Urotensin-II Receptor Signaling Pathway and Inhibition by this compound.

References

GSK 1562590 hydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific degradation pathways and stability of "GSK 1562590 hydrochloride" is limited. This guide is based on established principles of pharmaceutical stability testing and common degradation patterns observed in other amine hydrochloride compounds. The provided protocols and data are representative examples and should be adapted based on experimental observations for the specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

As a hydrochloride salt, GSK 1562590 is susceptible to several common degradation pathways, primarily hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: This is a chemical reaction with water. The stability of hydrochloride salts in aqueous solutions is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the molecule.[3] For amine hydrochlorides, changes in pH can also lead to the precipitation of the free base if its solubility is exceeded.

  • Oxidation: The compound may be sensitive to oxidizing agents or atmospheric oxygen. This can lead to the formation of N-oxides or other oxygenated derivatives, especially if the molecule contains susceptible functional groups.[4]

  • Photolysis: Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to break chemical bonds and induce degradation.[5][6] This is why many pharmaceutical compounds are stored in amber vials or protected from light.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions. While specific recommendations require experimental stability data, general best practices include:

  • Solid State: Store in a well-sealed container at low temperatures (e.g., 2-8 °C or -20 °C), protected from moisture and light. Inert atmosphere (e.g., argon or nitrogen) can be used for highly sensitive compounds.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable buffer to maintain an optimal pH, store at low temperatures, and protect from light. Flash-freezing aliquots for long-term storage can also prevent degradation from repeated freeze-thaw cycles.

Q3: How can I prevent the degradation of this compound during my experiments?

Preventing degradation involves controlling the environmental factors that trigger it:

  • pH Control: Use buffered solutions to maintain a stable pH where the compound is most stable. The optimal pH must be determined experimentally through forced degradation studies.

  • Solvent Selection: If dissolving in organic solvents, ensure they are high purity and free of peroxides (e.g., in THF or dioxane) or water.

  • Light Protection: Conduct experiments under yellow light or in amber-colored labware to minimize exposure to UV radiation.

  • Temperature Control: Keep samples on ice or at controlled room temperature as required to slow down the rate of degradation.

  • Inert Atmosphere: For oxygen-sensitive compounds, de-gas solvents and purge vials with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

Q4: I see unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks are often indicative of degradation products or impurities.[7]

  • Identify the Source: First, confirm the purity of your starting material. If it is pure, the new peaks are likely degradants.

  • Check Experimental Conditions: Review your experimental setup. Was the sample exposed to extreme pH, high temperatures, or light for an extended period? Was the solvent old or of poor quality?

  • Perform Forced Degradation: To confirm if the peaks are degradants, you can perform a forced degradation study (see protocol below).[8] Exposing the compound to controlled stress conditions (acid, base, peroxide, heat, light) will intentionally generate degradation products. If the retention times of your unexpected peaks match those from the stressed samples, you have likely identified the degradation pathway.

Q5: My compound is degrading even when I follow the recommended storage conditions. What should I investigate?

If degradation occurs under seemingly ideal conditions, consider these less obvious factors:

  • Excipient Interaction: If your sample is a formulation, the active ingredient might be reacting with an excipient.

  • Container Leaching: Components from the storage container (e.g., plasticizers) could be leaching into the sample and catalyzing degradation. Using high-quality glass or polypropylene (B1209903) vials is recommended.

  • Microbial Contamination: In aqueous buffers, microbial growth can alter the pH and degrade the compound. Consider sterile filtering your solutions or including a bacteriostatic agent if appropriate for your experiment.

Forced Degradation and Stability Analysis

Forced degradation studies are crucial for understanding a compound's stability profile and for developing a stability-indicating analytical method.[2][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact drug from its breakdown products.[9]

Representative Data from a Forced Degradation Study

The following table summarizes hypothetical results from a forced degradation study on an amine hydrochloride compound, analyzed by HPLC.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Number of Degradation Peaks
Acid Hydrolysis 0.1 M HCl24 hours60 °C15.2%2
Base Hydrolysis 0.1 M NaOH8 hours60 °C18.5%1
Oxidative 3% H₂O₂12 hours25 °C11.8%3
Thermal Solid State48 hours80 °C4.5%1
Photolytic Solution (in Methanol)24 hours25 °C9.7%2
Key Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV or MS detector, C18 column, oven, photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[3]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw samples at time points (e.g., 2, 6, 12, 24 hours) for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Place a solution of the compound in an oven at 60°C.

    • Sample at time points (e.g., 1, 2, 5 days), dissolve the solid in the solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (wrapped in aluminum foil).

    • Sample at various time points for analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (e.g., reverse-phase with a C18 column).

    • The mobile phase should be optimized to separate the parent peak from all degradation product peaks. A gradient elution is often required.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of the degradation products.

Visualizations

Degradation_Pathway cluster_main Hypothetical Degradation of an Amine Hydrochloride cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent_HCl GSK 1562590 HCl (R-NH2·HCl) Hydrolysis_Product Hydrolytic Degradant (e.g., R-OH) Parent_HCl->Hydrolysis_Product H₂O / ΔpH Oxidation_Product Oxidative Degradant (e.g., N-Oxide) Parent_HCl->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for GSK 1562590 HCl.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze data Identify Degradants (LC-MS) & Quantify (% Degradation) analyze->data end Establish Degradation Profile & Shelf-Life data->end

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Logic start Unexpected Peak(s) Observed in HPLC check_purity Is the starting material pure? start->check_purity impurity Source is Impurity. Re-purify material. check_purity->impurity No check_conditions Review Experimental Conditions: pH, Temp, Light, Solvent Quality check_purity->check_conditions Yes forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation match Do retention times match peaks from stressed samples? forced_degradation->match degradant Peak is a Degradant. Optimize conditions to prevent. match->degradant Yes unknown Peak is an Unknown. Investigate further (e.g., excipient interaction, container leaching). match->unknown No

References

interpreting unexpected results with GSK 1562590 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK 1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist.[1]

Troubleshooting Guide

Unexpected results can arise from various factors in the experimental setup. This guide addresses potential issues and provides systematic approaches to identify and resolve them.

Scenario 1: Lower-than-Expected or No Antagonist Activity

Your experiment shows a reduced or complete lack of inhibition of urotensin-II (U-II) induced activity by this compound.

Potential Cause Troubleshooting Steps
Compound Degradation This compound solutions should be prepared fresh. For short-term storage, aliquot and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Inadequate Concentration Titrate this compound across a wider concentration range. The reported pKi values are between 9.14 and 9.66, suggesting high affinity, but optimal concentrations can be cell-type and assay-dependent.[1]
Solubility Issues This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Assay-Specific Factors The observed potency of U-II antagonists can vary between different assay formats (e.g., calcium mobilization vs. vasoconstriction).[3] Consider if your assay conditions are optimal for detecting UT receptor antagonism.
Cell Line or Tissue Variability The expression level of the urotensin-II receptor can vary between cell lines and tissues, and over passage number. Confirm UT receptor expression in your experimental model using techniques like qPCR or western blotting.

Scenario 2: Apparent Partial Agonist Activity

At certain concentrations, this compound appears to stimulate the U-II signaling pathway rather than inhibiting it.

Potential Cause Troubleshooting Steps
Low Concentration Agonism Some receptor antagonists can act as partial agonists at low concentrations. Perform a full dose-response curve of this compound alone to characterize any intrinsic agonist activity in your system.
Off-Target Effects While this compound is reported to be selective, high concentrations may lead to off-target effects.[4] Investigate if the observed effect is mediated by the UT receptor by using a different, structurally unrelated UT receptor antagonist as a control.
Assay Interference The compound may interfere with the assay readout (e.g., autofluorescence in a calcium mobilization assay). Run a control with this compound in the absence of cells or in a cell line not expressing the UT receptor to check for assay artifacts.

Scenario 3: Inconsistent Results Between Experiments

You are observing high variability in the antagonist effect of this compound across different experimental days.

Potential Cause Troubleshooting Steps
Reagent Variability Ensure consistent quality and concentration of all reagents, including this compound, U-II, and cell culture media. Use a single, quality-controlled batch of reagents for a set of experiments.
Cell Health and Passage Number Use cells at a consistent passage number and confluency. Changes in cell health and receptor expression can significantly impact results. Monitor cell viability throughout the experiment.
Experimental Technique Standardize all experimental steps, including incubation times, washing procedures, and instrument settings. Minor variations in technique can lead to significant differences in results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity, selective antagonist of the urotensin-II (UT) receptor.[1] The UT receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand urotensin-II, primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses, including vasoconstriction and cell proliferation.[5][6] this compound competitively binds to the UT receptor, preventing urotensin-II from binding and activating this signaling cascade.

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is soluble in DMSO.[2] It is recommended to prepare stock solutions in DMSO, which can be stored in aliquots at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the expected effects of blocking the urotensin-II receptor?

A3: Urotensin-II is a potent vasoconstrictor and is implicated in various cardiovascular and renal conditions.[7][8] Blocking the UT receptor with an antagonist like this compound is expected to inhibit U-II-induced effects. In vitro, this would include the inhibition of U-II-mediated vasoconstriction in isolated blood vessels and the blockade of U-II-induced intracellular calcium mobilization in cells expressing the UT receptor.[3][9] In vivo, UT receptor antagonists have been shown to prevent U-II-induced increases in blood pressure.[10]

Q4: Can this compound be used in in vivo studies?

A4: While specific in vivo studies with this compound are not widely reported in the provided search results, other non-peptide UT receptor antagonists have been successfully used in animal models to investigate the physiological roles of the U-II system.[10] The suitability of this compound for in vivo use would depend on its pharmacokinetic and pharmacodynamic properties, which should be determined experimentally.

Q5: Are there known off-target effects for this compound?

A5: While this compound is described as a selective UT receptor antagonist, it is important to consider the possibility of off-target effects, especially at higher concentrations.[1][4] One study on a different UT receptor antagonist, KR-37524, used a transcriptome-based approach to identify potential off-target interactions, including with the serotonin (B10506) transporter.[4] It is good practice to include appropriate controls in your experiments to rule out off-target effects, such as using a structurally different UT receptor antagonist or testing the compound on cells that do not express the UT receptor.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay

This protocol describes a general method for measuring the antagonist effect of this compound on U-II-induced calcium mobilization in a cell line expressing the human UT receptor (e.g., HEK293-hUT).

  • Cell Culture: Culture HEK293 cells stably expressing the human UT receptor in appropriate media. Plate cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

  • Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • U-II Stimulation and Measurement: Prepare a solution of urotensin-II at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader with an automated injection system to add the U-II solution to the wells. Measure the fluorescence intensity before and after the addition of U-II.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the inhibitory effect of this compound by comparing the U-II-induced response in the presence and absence of the antagonist. Determine the IC50 value of this compound by fitting the data to a dose-response curve.

2. Ex Vivo Vasoconstriction Assay

This protocol provides a general method for assessing the effect of this compound on U-II-induced vasoconstriction in isolated rat aortic rings.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and place it in cold, oxygenated Krebs-Henseleit buffer. Carefully remove adherent tissue and cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach the rings to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with buffer changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.

  • Antagonist Incubation: Add this compound at the desired concentration to the organ bath and incubate for a specified period (e.g., 30 minutes).

  • U-II-Induced Contraction: Add cumulative concentrations of urotensin-II to the organ bath to generate a dose-response curve. Record the contractile response at each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Compare the U-II dose-response curves in the presence and absence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).

Visualizations

Urotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U_II Urotensin-II UT_R UT Receptor (GPCR) U_II->UT_R Binds & Activates GSK GSK 1562590 hydrochloride GSK->UT_R Binds & Inhibits Gq Gq/11 UT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction) Ca_release->Downstream PKC->Downstream

Caption: Urotensin-II Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Fresh solution, proper storage) Start->Check_Compound Check_Concentration Review Concentration Range (Perform dose-response) Start->Check_Concentration Check_Assay Examine Assay Conditions (Controls, cell health, reagents) Start->Check_Assay Hypothesis1 Issue with Compound? Check_Compound->Hypothesis1 Hypothesis2 Issue with Concentration? Check_Concentration->Hypothesis2 Hypothesis3 Issue with Assay System? Check_Assay->Hypothesis3 Solution1 Prepare Fresh Aliquots Use new vial Hypothesis1->Solution1 Solution2 Optimize Concentration Range Test broader range Hypothesis2->Solution2 Solution3 Systematically Check Assay Components and Parameters Hypothesis3->Solution3 End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: Logical Workflow for Troubleshooting Unexpected Experimental Results.

References

how to minimize variability in GSK 1562590 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1562590 hydrochloride assays. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this potent and selective urotensin-II (UT) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is GSK1562590 hydrochloride and what is its primary mechanism of action?

A1: GSK1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin-II (UT) receptor.[1][2][3][4] It functions by binding to the UT receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling typically initiated by the endogenous ligand, urotensin-II (U-II).[5][6] This antagonistic action has been demonstrated to suppress U-II-induced physiological responses, such as vasoconstriction.[2]

Q2: What are the key differences in GSK1562590's activity across different species?

A2: GSK1562590 exhibits species-specific differences in its antagonist activity. It acts as an insurmountable antagonist in rat, cat, and hUT transgenic mouse arteries, while behaving as a competitive antagonist in monkey arteries.[2][3][4] This is an important consideration when selecting an animal model for in vivo studies. The compound's binding affinity (pKi) also varies across species.[2][3][4]

Q3: How should I prepare and store stock solutions of GSK1562590 hydrochloride?

A3: GSK1562590 hydrochloride is soluble in DMSO, with a maximum concentration of 100 mM (61.8 mg/mL).[2] For long-term storage, it is recommended to store the solid compound at +4°C.[2] Once in solution, it is advisable to use it promptly. If short-term storage of the solution is necessary, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are some common in vitro assays used to characterize GSK1562590 hydrochloride?

A4: Common in vitro assays include:

  • Radioligand Binding Assays: Competition binding assays using [125I]hU-II are performed to determine the binding affinity (Ki) of GSK1562590.[2]

  • Functional Assays:

    • Calcium Mobilization Assays: As the UT receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium ([Ca2+]i).[7] Assays using fluorescent calcium indicators like Fluo-4 in cell lines expressing the UT receptor (e.g., HEK293 or CHO cells) are common.[7][8][9]

    • Isolated Tissue Assays: The antagonistic effect of GSK1562590 can be assessed by its ability to inhibit U-II-induced contractions in isolated tissues, such as rat aorta.[2][9]

Troubleshooting Guides

Issue 1: High Variability in Radioligand Binding Assays
Potential Cause Troubleshooting Steps
Inconsistent cell membrane preparation Ensure a standardized protocol for membrane preparation from cells expressing the UT receptor. Use fresh preparations when possible and store aliquots at -80°C to avoid multiple freeze-thaw cycles.
Degradation of [125I]hU-II Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Check the specific activity and expiration date of the radioligand.
Issues with GSK1562590 hydrochloride dilution series Prepare fresh serial dilutions for each experiment. Ensure complete dissolution in the assay buffer. Use low-binding plates and pipette tips to prevent compound loss.
Incomplete washing steps Ensure that the washing steps to separate bound from unbound radioligand are thorough and consistent. Inadequate washing can lead to high background signal.
Non-specific binding is too high Determine non-specific binding using a high concentration of unlabeled urotensin-II (e.g., 1 µM).[2] If non-specific binding is high, consider optimizing the assay buffer composition (e.g., adding BSA) or the membrane protein concentration.
Issue 2: Poor Signal or Inconsistent Results in Calcium Mobilization Assays
Potential Cause Troubleshooting Steps
Low UT receptor expression in the cell line Verify the expression level of the UT receptor in your cell line (e.g., HEK293 or CHO cells) via methods like qPCR or western blot. Passage the cells carefully to maintain stable expression.
Cell health and density variability Seed cells at a consistent density for each experiment. Ensure cells are healthy and within an optimal passage number range. Perform assays when cells are at a consistent confluency.
Inadequate dye loading Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4) and the loading time and temperature. Ensure that the loading buffer is appropriate for the cell type.
GSK1562590 hydrochloride precipitation Due to its hydrophobicity, GSK1562590 may precipitate in aqueous buffers at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or the assay signal.
Signal quenching or autofluorescence Check for autofluorescence of the compound at the excitation and emission wavelengths of the calcium dye. If observed, include a compound-only control to subtract the background.

Quantitative Data Summary

Table 1: Binding Affinity (pKi) of GSK1562590 across different species

SpeciespKi
Monkey9.14[2][3][4]
Human9.28[2][3][4]
Mouse9.34[2][3][4]
Cat9.64[2][3][4]
Rat9.66[2][3][4]

Table 2: Antagonist Potency (pKb/pA2) of GSK1562590 in functional assays

Species/AssayAntagonist TypepKb/pA2
Rat (aorta)Insurmountable9.93 - 10.12[2][3][4]
Cat (artery)Insurmountable8.93 - 9.23[2][3][4]
hUT transgenic mouse (artery)Insurmountable9.33[2][3][4]
Monkey (artery)Competitive8.87 - 8.93[2][3][4]

Experimental Protocols

Protocol 1: [125I]hU-II Competition Binding Assay

This protocol is adapted from studies characterizing GSK1562590.[2]

  • Membrane Preparation: Isolate membranes from cells expressing the recombinant UT receptor (e.g., HEK293 or U2OS cells).

  • Assay Buffer: Dulbecco's phosphate-buffered saline (DPBS) supplemented with 0.7 mM CaCl2, 10 mM MgCl2, 1.4 mM glucose, and 0.2% BSA.

  • Assay Procedure: a. In a 96-well plate, combine the cell membranes, [125I]hU-II (at a concentration near its Kd), and varying concentrations of GSK1562590 hydrochloride (e.g., 1 pM to 1 µM). b. To determine non-specific binding, include wells with [125I]hU-II and a high concentration of unlabeled hU-II (e.g., 1 µM). c. Incubate the plate at 37°C for 30 minutes. d. Wash the wells three times with cold DPBS to remove unbound radioligand. e. Lyse the cells with 2N NaOH. f. Count the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Calculate the specific binding and perform a non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Calcium Mobilization Assay (FLIPR)

This is a general protocol for measuring UT receptor activation.[8][9]

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human or rat UT receptor in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM), Pluronic F-127, and probenecid (B1678239) in a suitable buffer (e.g., PBS). b. Remove the cell culture medium and add the loading buffer to each well. c. Incubate for 1 hour at 37°C and 5% CO2. d. Wash the cells three times with a wash buffer containing probenecid.

  • Assay Procedure: a. Prepare a plate with varying concentrations of GSK1562590 hydrochloride. b. Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to measure the baseline fluorescence. c. Add the GSK1562590 hydrochloride solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes). d. Add a solution of urotensin-II at a concentration that elicits a submaximal response (e.g., EC80). e. Record the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of GSK1562590 by measuring the reduction in the U-II-induced calcium response. Calculate the IC50 from the concentration-response curve.

Visualizations

G cluster_0 Urotensin-II Signaling Pathway cluster_1 Inhibition by GSK1562590 UII Urotensin-II (U-II) UT_receptor Urotensin-II Receptor (UT) UII->UT_receptor Gq Gq protein UT_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response GSK GSK1562590 GSK->UT_receptor antagonizes

Caption: Urotensin-II signaling pathway and inhibition by GSK1562590.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes (UT Receptor Expressing) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - [¹²⁵I]hU-II - GSK1562590 dilutions prep_membranes->setup_assay incubate Incubate (37°C, 30 min) setup_assay->incubate wash Wash to Remove Unbound Ligand incubate->wash lyse_count Lyse Cells & Gamma Counting wash->lyse_count analyze Data Analysis (IC₅₀, Ki) lyse_count->analyze end End analyze->end

Caption: Workflow for a [¹²⁵I]hU-II competition binding assay.

G cluster_troubleshooting Troubleshooting Logic: High Assay Variability high_variability High Assay Variability? check_reagents Check Reagent Stability (Compound, Radioligand) high_variability->check_reagents Yes acceptable_variability Variability Acceptable? high_variability->acceptable_variability No check_protocol Review Protocol Execution (Pipetting, Washing) check_reagents->check_protocol check_cells Assess Cell Health & Receptor Expression check_protocol->check_cells optimize_assay Optimize Assay Conditions (Buffer, Incubation) check_cells->optimize_assay optimize_assay->acceptable_variability

Caption: A logical approach to troubleshooting high assay variability.

References

Technical Support Center: Addressing Poor Oral Bioavailability of GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: GSK1562590 is an investigational compound, and extensive public data on its oral bioavailability is limited. This guide provides general strategies and troubleshooting for compounds with poor oral bioavailability, likely due to low solubility and/or permeability, characteristics often categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV. The data and protocols are illustrative and should be adapted based on experimentally determined properties of the specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for a compound like GSK1562590 hydrochloride?

A1: Poor oral bioavailability is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. GSK1562590 hydrochloride's complex structure suggests it may have low solubility.

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal wall to enter the bloodstream. Poor permeability can significantly limit absorption.[1]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.[1]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q2: How do I determine if my compound's bioavailability is limited by solubility or permeability?

A2: A Biopharmaceutics Classification System (BCS) assessment is the standard approach.[2] This involves:

  • Solubility Studies: Measure the drug's solubility in aqueous media across the physiological pH range (1.2 to 6.8). A drug is considered highly soluble if its highest dose strength is soluble in 250 mL of this media.[2]

  • Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the rate of drug transport across an intestinal-like barrier.

Based on the results, the compound can be classified:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability[3]

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Q3: What are the initial formulation strategies to consider for a BCS Class II or IV compound?

A3: For compounds limited by solubility (Class II and IV), the primary goal is to enhance dissolution. Key strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its non-crystalline, amorphous form can significantly increase its solubility and dissolution.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[5][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[8][9]

For compounds also limited by permeability (Class IV), these strategies can be combined with permeation enhancers, though this requires careful safety evaluation.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.

Potential Cause Troubleshooting Step
Drug Precipitation The concentration of the drug in the dissolution medium may be exceeding its solubility limit, causing it to crash out of solution.
Inadequate Wetting The drug powder may be hydrophobic, leading to poor dispersion and contact with the dissolution medium.
pH-Dependent Solubility The compound may have significantly different solubilities at different pH values within the GI tract.

Issue 2: Promising in vitro dissolution does not translate to in vivo bioavailability.

Potential Cause Troubleshooting Step
In Vivo Precipitation The formulation may not be robust to the complex environment of the GI tract (e.g., dilution, presence of bile salts), leading to drug precipitation before absorption can occur.
Low Permeability Even if the drug is in solution, it may not be able to effectively cross the intestinal membrane.
Extensive First-Pass Metabolism The drug is being absorbed but then rapidly metabolized by the liver or gut wall.

Data Presentation: Comparison of Formulation Strategies

The following is illustrative data for a hypothetical BCS Class IV compound, "Compound X," with properties similar to GSK1562590.

Table 1: Physicochemical and Biopharmaceutical Properties of Compound X

ParameterValue
Molecular Weight617.95 g/mol [10]
Aqueous Solubility (pH 6.8)< 0.01 mg/mL
Permeability (Papp, Caco-2)0.5 x 10⁻⁶ cm/s
Log P4.2

Table 2: In Vitro and In Vivo Performance of Different Formulations of Compound X

FormulationDrug Load (% w/w)Dissolution at 30 min (%)In Vivo Cmax (ng/mL)In Vivo AUC (ng·h/mL)
Micronized Powder 1001550 ± 12150 ± 45
Nanosuspension 2065250 ± 60980 ± 210
Solid Dispersion (HPMC-AS) 2585450 ± 952100 ± 450
SEDDS (Lipid-Based) 1595600 ± 1303200 ± 680

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the equilibrium solubility of GSK1562590 HCl in various aqueous media.

  • Materials: GSK1562590 HCl, phosphate (B84403) buffered saline (PBS) at pH 6.8, simulated gastric fluid (SGF) at pH 1.2, fasted state simulated intestinal fluid (FaSSIF) at pH 6.5, HPLC grade acetonitrile (B52724) and water, analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of GSK1562590 HCl to vials containing 2 mL of each buffer (e.g., SGF, FaSSIF, PBS).

    • Tightly seal the vials and place them in a shaker incubator at 37°C for 48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.

    • Perform the experiment in triplicate for each buffer.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of GSK1562590 HCl using the Caco-2 cell monolayer model.

  • Materials: Caco-2 cells, 24-well Transwell plates, Hank's Balanced Salt Solution (HBSS), GSK1562590 HCl, Lucifer yellow, LC-MS/MS system.

  • Method:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the monolayers with pre-warmed HBSS.

    • Add the GSK1562590 HCl solution (typically 10 µM) in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical side.

    • Analyze the concentration of GSK1562590 HCl in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation A Poor In Vivo Bioavailability Observed B Determine Physicochemical Properties (Solubility, LogP) A->B D Determine BCS Class B->D C Assess Permeability (e.g., Caco-2 Assay) C->D E BCS Class II (Low Solubility) D->E High Permeability F BCS Class IV (Low Solubility, Low Permeability) D->F Low Permeability G Solubility Enhancement - Particle Size Reduction - Solid Dispersions - Lipid Formulations E->G H Solubility Enhancement + Permeation Enhancement (Requires careful evaluation) F->H I In Vitro Dissolution Testing G->I H->I J In Vivo Pharmacokinetic Study in Animal Model I->J K Optimized Formulation J->K

Caption: Workflow for addressing poor oral bioavailability.

G cluster_0 Factors Contributing to Poor Oral Bioavailability Solubility Low Aqueous Solubility Bioavailability Poor Oral Bioavailability Solubility->Bioavailability Permeability Low Membrane Permeability Permeability->Bioavailability Metabolism High First-Pass Metabolism Metabolism->Bioavailability Stability GI Tract Instability Stability->Bioavailability

Caption: Key factors that limit oral bioavailability.

References

Validation & Comparative

A Comparative Guide to GSK 1562590 Hydrochloride and Other Urotensin-II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK 1562590 hydrochloride with other prominent urotensin-II (UT) receptor antagonists. The information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to Urotensin-II and its Receptor

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the G protein-coupled UT receptor.[1] The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system, making UT receptor antagonists valuable tools for research and potential therapeutic agents.[1]

Overview of this compound

This compound is a high-affinity, selective, and orally active non-peptide antagonist of the UT receptor.[2] It has been shown to effectively block U-II-induced effects both in vitro and in vivo. A key characteristic of GSK 1562590 is its slow dissociation from the UT receptor, leading to prolonged pharmacodynamic activity.[3][4]

Comparative Data of UT Receptor Antagonists

The following tables summarize the binding affinity and functional activity of this compound compared to other known UT receptor antagonists.

Table 1: Binding Affinity (pKi / Ki) of UT Receptor Antagonists

CompoundSpeciesReceptor TypepKi / KiReference
GSK 1562590 HumanRecombinant9.28[2][3]
RatRecombinant9.66[2][3]
MonkeyRecombinant9.14[2][3]
MouseRecombinant9.34[2][3]
CatRecombinant9.64[2][3]
HumanNative (SJRH30 cells)9.46[4]
GSK1440115 HumanRecombinant8.64[3]
RatRecombinant8.23[3]
MonkeyRecombinant7.34[3]
HumanNative (SJRH30 cells)8.38[4]
Palosuran HumanRecombinantKi = 5 nM[5]
RatRecombinant>100-fold less potent than human[5]
SB-657510 HumanRecombinantKi = 61 nM[5]
Urantide N/AN/AApparent pKB = 8.45–9.05[6]

Table 2: Functional Antagonist Activity (pA2 / pKb / IC50) of UT Receptor Antagonists

CompoundAssaySpecies/TissuepA2 / pKb / IC50Reference
GSK 1562590 Aortic Ring ContractionRatpKb = 8.93-10.12 (insurmountable)[3]
Aortic Ring ContractionMonkeypKb = 8.87-8.93 (competitive)[3]
GSK1440115 Aortic Ring ContractionVariouspA2 = 5.59-7.71 (competitive)[3]
Palosuran Calcium MobilizationHuman (recombinant)IC50 = 323 nM[5]
Aortic Ring ContractionRatKb > 10,000 nM[5]
SB-657510 Calcium MobilizationHuman (recombinant)IC50 = 180 nM[5]
Aortic Ring ContractionRatKb = 49-79 nM[5]
Urantide Aortic Ring ContractionRatpA2 = 7.46 (competitive)[6]
Piperazino-isoindolinone 7a Calcium FluxHumanIC50 = 8.0 nM[7]
Aortic Ring ContractionRat74% inhibition at 100 nM[7]

Signaling Pathways and Experimental Workflows

Urotensin-II Receptor Signaling Pathway

Urotensin-II binding to its Gq-coupled receptor (UT) activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including vasoconstriction.

UT_Signaling_Pathway cluster_membrane Cell Membrane UT UT Receptor PLC Phospholipase C (PLC) UT->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UII Urotensin-II UII->UT Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Release Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Urotensin-II receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the UT receptor.

Binding_Assay_Workflow cluster_prep Preparation Membranes Prepare Membranes (with UT receptor) Incubation Incubate: Membranes + Radioligand + Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([125I]hU-II) Radioligand->Incubation Compound Prepare Test Compound (e.g., GSK 1562590) Compound->Incubation Filtration Separate Bound from Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for a UT receptor binding assay.

Experimental Workflow: Aortic Ring Contraction Assay

This workflow illustrates the procedure for assessing the functional antagonism of a test compound on U-II-induced vasoconstriction in isolated aortic rings.

Aortic_Ring_Workflow Dissection Dissect and Prepare Aortic Rings Mounting Mount Rings in Organ Bath Dissection->Mounting Equilibration Equilibrate Rings Mounting->Equilibration PreIncubation Pre-incubate with Test Antagonist Equilibration->PreIncubation Stimulation Cumulative Addition of Urotensin-II PreIncubation->Stimulation Measurement Measure Isometric Contraction Stimulation->Measurement Analysis Data Analysis (Calculate pA2/pKb) Measurement->Analysis

Caption: Workflow for an aortic ring contraction assay.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the urotensin-II receptor.

Materials:

  • Cell membranes expressing the UT receptor (e.g., from HEK293-hUT cells)

  • [125I]-hU-II (radioligand)

  • Test compound (e.g., this compound)

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA

  • Wash buffer: 50 mM Tris-HCl (pH 7.4)

  • Unlabeled hU-II (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Dilute the cell membranes in binding buffer to the desired concentration.

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or vehicle (for total binding) or unlabeled hU-II (1 µM final concentration for non-specific binding)

    • [125I]-hU-II (to a final concentration of ~0.1-0.5 nM)

    • Cell membrane suspension

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Aortic Ring Contraction Assay Protocol

Objective: To assess the functional antagonist activity (pA2 or pKb) of a test compound against urotensin-II-induced vasoconstriction.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose.

  • Urotensin-II

  • Test compound (e.g., this compound)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Euthanize the animal and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissue and cut it into 2-3 mm wide rings.[8]

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the rings and allow them to return to baseline.

  • Pre-incubate the rings with the test compound or vehicle for a defined period (e.g., 30-60 minutes).

  • Generate a cumulative concentration-response curve for urotensin-II by adding increasing concentrations of the agonist to the organ bath.

  • Record the isometric tension developed by the aortic rings.

  • Analyze the data to determine the EC50 of urotensin-II in the absence and presence of the antagonist.

  • For competitive antagonists, calculate the pA2 value from a Schild plot. For insurmountable antagonists, the pKb value can be estimated.

Conclusion

This compound stands out as a potent and selective UT receptor antagonist with a prolonged duration of action due to its slow dissociation kinetics.[3][4] This property makes it particularly suitable for in vivo studies where sustained receptor blockade is desired. When compared to other antagonists like GSK1440115, palosuran, and SB-657510, GSK 1562590 generally exhibits higher affinity and, in some systems, an insurmountable antagonism, which can be advantageous for achieving a more complete and lasting blockade of the urotensin-II system. The choice of antagonist will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides the necessary data and protocols to make an informed decision.

References

Navigating the Selectivity Landscape of Urotensin-II Receptor Antagonists: A Comparative Guide to GSK1562590 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides a comparative analysis of the selectivity of GSK1562590 hydrochloride, a potent urotensin-II (UT) receptor antagonist, against other notable alternatives. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of research tools for investigating the urotensin system.

GSK1562590 hydrochloride has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of the urotensin-II receptor. Its high affinity and selectivity for the UT receptor are critical attributes that underpin its utility. This guide delves into the specifics of its selectivity profile and juxtaposes it with two other well-characterized UT receptor antagonists: palosuran (B1678358) and SB-706375.

Quantitative Selectivity Profile

The selectivity of a compound is a critical determinant of its utility and potential for off-target effects. The following tables summarize the available quantitative data for GSK1562590 hydrochloride and its comparators.

Table 1: On-Target Affinity (pKi) of Urotensin-II Receptor Antagonists

CompoundHuman UT ReceptorRat UT ReceptorMonkey UT ReceptorMouse UT ReceptorCat UT Receptor
GSK1562590 hydrochloride 9.289.669.149.349.64
Palosuran ~8.3 (Ki = 5 nM)<6 (Ki > 1 µM)~8.4 (Ki = 4 nM)-<6 (Ki > 1 µM)
SB-706375 ~8.3 (Ki = 5.4 nM)~7.7 (Ki = 20.7 nM)~8.3 (Ki = 4.7 nM)~7.9 (Ki = 12.8 nM)~7.9 (Ki = 13.1 nM)

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Off-Target Selectivity of Urotensin-II Receptor Antagonists

CompoundOff-Target ProfileKey Off-Targets and Affinity
GSK1562590 hydrochloride Stated to be selective over a range of GPCRs, ion channels, enzymes, and neurotransmitter transporters.Potential for interaction with the kappa-opioid receptor, a known off-target for this chemical class. Specific quantitative data is not publicly available.
Palosuran Primate-selective for the UT receptor.Affinity for rodent and feline UT receptors is significantly lower (Ki > 1 µM). No broad panel screening data is publicly available.
SB-706375 Screened against a panel of 86 distinct receptors, ion channels, enzymes, and transporters.Exhibits ≥100-fold selectivity for the human UT receptor over the screened targets (Ki/IC50 > 1 µM for all off-targets).

Experimental Protocols

The data presented in this guide were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human urotensin-II receptor) are prepared from cultured cells (e.g., HEK293 cells) through homogenization and centrifugation.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [¹²⁵I]-urotensin-II) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To measure the functional activity of a compound as an agonist or antagonist at a Gq-coupled receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing the human urotensin-II receptor) are seeded into multi-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: The test compound (for antagonist activity) is added to the cells and incubated for a specific period.

  • Agonist Stimulation: A known agonist of the receptor (e.g., urotensin-II) is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: For antagonists, the concentration-dependent inhibition of the agonist-induced calcium signal is used to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

G_protein_coupled_receptor_signaling_pathway Urotensin-II Receptor Signaling Pathway Urotensin_II Urotensin-II UT_Receptor Urotensin-II Receptor (UT) Urotensin_II->UT_Receptor Binds Gq_protein Gq Protein UT_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_response Cellular Response (e.g., Vasoconstriction, Cell Proliferation) Ca2_release->Cellular_response MAPK_pathway MAPK Pathway Activation PKC->MAPK_pathway MAPK_pathway->Cellular_response

Caption: Urotensin-II Receptor Signaling Pathway.

experimental_workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_prep Prepare Cell Membranes with UT Receptor Incubation Incubate Membranes, [¹²⁵I]-U-II, and Test Compound Membrane_prep->Incubation Radioligand_prep Prepare Radiolabeled Urotensin-II ([¹²⁵I]-U-II) Radioligand_prep->Incubation Compound_prep Prepare Serial Dilutions of Test Compound Compound_prep->Incubation Filtration Filter to Separate Bound and Free [¹²⁵I]-U-II Incubation->Filtration Counting Measure Radioactivity on Filters Filtration->Counting Data_analysis Calculate IC50 and Ki Values Counting->Data_analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

GSK1562590 hydrochloride stands out as a high-affinity and selective antagonist of the urotensin-II receptor across multiple species. While comprehensive public data on its off-target profile is limited, its high on-target potency makes it a valuable tool for in vitro and in vivo studies of the urotensin system.

For comparative purposes, SB-706375 offers the advantage of a well-documented broad selectivity profile against a large panel of off-targets, providing a high degree of confidence in its specificity. Palosuran, on the other hand, demonstrates significant species selectivity, which could be advantageous in specific experimental contexts but may limit its utility in rodent models.

The choice of a urotensin-II receptor antagonist should be guided by the specific requirements of the research question, considering factors such as the species being studied, the need for a documented broad selectivity profile, and the desired on-target potency. This guide provides a foundational dataset to aid in this critical decision-making process.

A Comparative Efficacy Analysis of Urotensin-II Receptor Antagonists: GSK 1562590 Hydrochloride and Palosuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two prominent urotensin-II (UT) receptor antagonists: GSK 1562590 hydrochloride and palosuran (B1678358). This document summarizes key experimental data, details relevant methodologies, and visualizes the targeted signaling pathway.

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide implicated in a variety of physiological processes and pathological conditions, including cardiovascular and renal diseases. Its effects are mediated through the G-protein coupled urotensin-II receptor (UT). Consequently, antagonism of the UT receptor has been an active area of research for therapeutic intervention. This guide focuses on two selective UT receptor antagonists, this compound and palosuran, presenting available efficacy data to aid in research and development decisions. It is important to note that no head-to-head comparative studies have been identified in the public domain; therefore, this guide presents a summary of their individual findings.

Mechanism of Action and Signaling Pathway

Both this compound and palosuran are competitive antagonists of the urotensin-II receptor. The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by urotensin-II, the Gq pathway is initiated, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including vasoconstriction and cell proliferation.

Urotensin-II Signaling Pathway UII Urotensin-II UT_receptor Urotensin-II Receptor (UT) UII->UT_receptor Binds to Gq Gq Protein UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist GSK 1562590 / Palosuran Antagonist->UT_receptor Blocks

Navigating the Selectivity Landscape of GSK 1562590 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of GSK 1562590 hydrochloride, a potent urotensin-II (UT) receptor antagonist, against a panel of other biological targets. The information presented herein is compiled from preclinical pharmacology studies to support informed decision-making in research and development.

This compound is a high-affinity antagonist of the urotensin-II receptor, with pKi values ranging from 9.14 to 9.66 for various mammalian recombinant and native UT receptors.[1][2][3] Its selectivity has been profiled against a broad range of G-protein coupled receptors (GPCRs), enzymes, ion channels, and neurotransmitter transporters to assess its potential for off-target interactions.

Comparative Cross-Reactivity Data

An initial screening of this compound at a concentration of 1 µM against a panel of 87 distinct targets revealed appreciable interactions (>30% inhibition) with several aminergic and peptidergic receptors, as well as the dopamine (B1211576) transporter.[1] Further investigation into the more significant interactions (>50% inhibition at 1 µM) provided more detailed binding and functional affinity data. The tables below summarize the quantitative data for the on-target activity and the most significant off-target interactions of this compound.

TargetLigand/AssaySpeciespKi / % Inhibition @ 1µMReference
Urotensin-II (UT) [¹²⁵I]hU-II BindingHuman9.28[1]
[¹²⁵I]hU-II BindingMonkey9.14[1]
[¹²⁵I]hU-II BindingRat9.66[1]
[¹²⁵I]hU-II BindingMouse9.34[1]
[¹²⁵I]hU-II BindingCat9.64[1]
α₁-adrenoceptor Prazosin Binding-58%[1]
α₂-adrenoceptor Rauwolscine Binding-46%[1]
Dopamine D₂S Spiperone Binding-6.9 (pKi)[1]
Dopamine Transporter WIN 35428 Binding-54%[1]
5-HT₁ₐ 8-OH-DPAT Binding-7.1 (pKi)[1]
5-HT₂ₐ Ketanserin Binding-42%[1]
NK₂ SR48968 Binding-39%[1]
Opioid κ U69593 Binding-47%[1]

Table 1: On-target and primary off-target binding profile of this compound.

TargetAssay TypeSpeciespIC₅₀ / pKₑAgonist/Antagonist ActivityReference
Opioid κ [³⁵S]GTPγS Binding-7.0 (pEC₅₀)Agonist[1]
NK₂ Ca²⁺ Mobilization-6.8 (pA₂)Antagonist[1]

Table 2: Functional activity of this compound at selected off-targets.

Despite these interactions, this compound demonstrates a significant selectivity window, with at least 194-fold selectivity for the human UT receptor over these off-targets.[1]

Comparison with Other Urotensin-II Antagonists

For comparative purposes, other known urotensin-II receptor antagonists include palosuran (B1678358) (ACT-058362) and SB-706375. While comprehensive cross-reactivity panels for these compounds are not as readily available in the public domain, some selectivity information has been reported.

  • Palosuran has been described as a potent and specific antagonist of the human UT receptor.[4] However, it exhibits over 100-fold lower inhibitory potency on the rat UT receptor compared to the human receptor.[4]

  • SB-706375 is reported to be a selective UT receptor antagonist with greater than or equal to 100-fold selectivity for the human UT receptor over a panel of 86 other receptors, ion channels, enzymes, and transporters, where the Ki or IC50 was greater than 1 µM.

Experimental Protocols

The following methodologies were employed in the key cross-reactivity studies cited for this compound.

Radioligand Binding Assays: Membrane preparations from cells recombinantly expressing the target of interest or from native tissues were used. Membranes were incubated with a specific radioligand and varying concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Following incubation, bound and free radioligand were separated by filtration. The radioactivity retained on the filters was quantified using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays: This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Membranes from cells expressing the receptor of interest were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the presence or absence of a known agonist. The amount of bound [³⁵S]GTPγS was determined by scintillation counting. Agonist activity is observed as an increase in [³⁵S]GTPγS binding, while antagonist activity is measured by the ability of the compound to block agonist-stimulated binding.

Calcium Mobilization Assays: Cells expressing the target receptor were loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence was measured before the addition of the test compound. For antagonist testing, cells were pre-incubated with the test compound before the addition of a known agonist. Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity. The concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve was used to calculate the pA2 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the urotensin-II signaling pathway and a typical experimental workflow for cross-reactivity screening.

G_protein_signaling UrotensinII Urotensin-II UT_Receptor UT Receptor (GPCR) UrotensinII->UT_Receptor Binds to G_Protein Gq/11 UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Urotensin-II Signaling Pathway

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_analysis Hit Identification & Validation cluster_secondary Secondary Assays cluster_result Final Profile Compound Test Compound (e.g., GSK 1562590) Primary_Screen Broad Panel Screening (e.g., 87 targets at 1µM) Compound->Primary_Screen Data_Analysis Data Analysis (% Inhibition) Primary_Screen->Data_Analysis Hit_Identification Hit Identification (>30-50% Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/Ki Determination) Hit_Identification->Dose_Response Hits Functional_Assays Functional Assays (Agonist/Antagonist Mode) Hit_Identification->Functional_Assays Hits Selectivity_Profile Comprehensive Selectivity Profile Hit_Identification->Selectivity_Profile Non-Hits (Selective) Dose_Response->Selectivity_Profile Functional_Assays->Selectivity_Profile

Experimental Workflow for Cross-Reactivity Profiling

References

A Comparative Guide to Urotensin-II Receptor Antagonists: GSK1562590 Hydrochloride and Palosuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent urotensin-II (UT) receptor antagonists, GSK1562590 hydrochloride and Palosuran (B1678358). The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by providing a comprehensive overview of their pharmacological properties, supporting experimental data, and detailed protocols for key assays.

Introduction

Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the G protein-coupled urotensin-II receptor (UT).[1] The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and inflammation, making it an attractive target for therapeutic intervention.[1][2] GSK1562590 hydrochloride and Palosuran are two selective UT receptor antagonists that serve as valuable tools for investigating the roles of the urotensinergic system.

Performance Comparison

GSK1562590 hydrochloride and Palosuran have been characterized in a range of in vitro and in vivo studies. The following tables summarize their performance in key pharmacological assays.

In Vitro Binding Affinity
CompoundSpeciesAssay TypepKi
GSK1562590 hydrochloride HumanRecombinant UT receptor9.28[3]
RatRecombinant UT receptor9.66[3]
MouseRecombinant UT receptor9.34[3]
MonkeyRecombinant UT receptor9.14[3]
CatRecombinant UT receptor9.64[3]
Palosuran (ACT-058362) HumanRecombinant UT receptor~8.3 (Ki = 5 nM)[4]
RatRecombinant UT receptor<6.0 (Ki >10,000 nM)[4]
In Vitro Functional Antagonism
CompoundAssay TypeCell LineIC50
GSK1562590 hydrochloride U-II induced Calcium MobilizationHEK293 cells expressing human UT receptorData not available
Palosuran (ACT-058362) U-II induced Calcium MobilizationCHO cells expressing human UT receptor323 ± 67 nM[4]
U-II induced MAPK PhosphorylationRecombinant CHO cells150 nM[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the urotensin-II signaling pathway and a general workflow for screening UT receptor antagonists.

urotensin_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-II Urotensin-II UT_Receptor UT Receptor (GPCR) U-II->UT_Receptor Binds Gq_protein Gq Protein UT_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Contraction Contributes to GSK1562590 GSK1562590 Palosuran GSK1562590->UT_Receptor Antagonizes

Caption: Urotensin-II Signaling Pathway.

experimental_workflow cluster_workflow GPCR Antagonist Screening Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Calcium Mobilization Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing inhibition) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Non-Hits (Re-screen) Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Selectivity_Assay Selectivity & Off-Target Assays Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization End Candidate Drug Lead_Optimization->End

References

Confirming Target Engagement of GSK1562590 Hydrochloride in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to confirm the cellular target engagement of GSK1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist. For comparative purposes, we include data and protocols for palosuran (B1678358), another well-characterized UT receptor antagonist. This document outlines key experimental assays, presents comparative data in structured tables, provides detailed experimental protocols, and visualizes signaling pathways and workflows.

Introduction to GSK1562590 Hydrochloride and Target Engagement

GSK1562590 hydrochloride is a high-affinity and selective antagonist of the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular function.[1][2] Confirming that a compound like GSK1562590 hydrochloride engages its intended target in a cellular context is a critical step in drug discovery and development. It validates the mechanism of action and provides a quantitative measure of the compound's potency and efficacy at the cellular level.

Comparative Analysis of Cellular Target Engagement

To objectively assess the cellular target engagement of GSK1562590 hydrochloride, we compare its performance with palosuran using data from key in vitro cellular assays.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of GSK1562590 hydrochloride and palosuran at the human urotensin-II receptor in various cellular assays.

Table 1: Urotensin-II Receptor Binding Affinity in Cellular Assays

CompoundAssay TypeCell LineParameterValueReference
GSK1562590 hydrochlorideRadioligand BindingSJRH30 (native human UT)pKi9.46 ± 0.06[1]
GSK1562590 hydrochlorideRadioligand BindingRecombinant human UTpKi9.28[2]
PalosuranRadioligand BindingRecombinant human UT in membranesKi5 ± 1 nM[3]
PalosuranRadioligand BindingRecombinant human UT in intact cellsKi276 ± 67 nM[3]

Table 2: Functional Antagonism in Cellular Assays

CompoundAssay TypeCell LineParameterValueReference
GSK1562590 hydrochlorideContraction AssayhUT transgenic mouse aortapKb8.93–10.12[1][4]
PalosuranCalcium MobilizationhUT-CHO cellsIC50323 ± 67 nM[3]
PalosuranContraction AssayhUT transgenic mouse aortaKb2.2 ± 0.6 μM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of GSK1562590 hydrochloride and palosuran for the human UT receptor.

Materials:

  • Cells expressing the human UT receptor (e.g., SJRH30 or recombinant cell lines).

  • [¹²⁵I]-labeled urotensin-II as the radioligand.

  • GSK1562590 hydrochloride and palosuran.

  • Binding buffer.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes or use whole cells expressing the UT receptor.

  • Incubate the cells/membranes with a fixed concentration of [¹²⁵I]-urotensin-II and varying concentrations of the unlabeled competitor (GSK1562590 hydrochloride or palosuran).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of UT receptor activation.

Objective: To determine the functional potency (IC50) of GSK1562590 hydrochloride and palosuran in blocking urotensin-II-induced calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably or transiently expressing the human UT receptor.

  • Urotensin-II (agonist).

  • GSK1562590 hydrochloride and palosuran.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • A fluorescence plate reader (e.g., FLIPR).

Protocol:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

  • Pre-incubate the cells with varying concentrations of the antagonist (GSK1562590 hydrochloride or palosuran) for a specified period.

  • Stimulate the cells with a fixed concentration of urotensin-II.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Determine the IC50 value of the antagonist from the concentration-response curve.

β-Arrestin Recruitment Assay

Objective: To assess the ability of GSK1562590 hydrochloride and palosuran to inhibit urotensin-II-induced β-arrestin recruitment to the UT receptor.

Materials:

  • Cells co-expressing the UT receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Urotensin-II (agonist).

  • GSK1562590 hydrochloride and palosuran.

  • Substrate for the reporter enzyme.

  • A luminometer or spectrophotometer.

Protocol:

  • Plate the engineered cells in a multi-well plate.

  • Pre-incubate the cells with varying concentrations of the antagonist.

  • Stimulate the cells with a fixed concentration of urotensin-II to induce receptor activation and subsequent β-arrestin recruitment.

  • Upon β-arrestin binding to the receptor, the reporter fragments come into proximity, reconstituting a functional enzyme.

  • Add the enzyme substrate and measure the resulting luminescence or colorimetric signal.

  • The signal intensity is proportional to the extent of β-arrestin recruitment. Determine the IC50 of the antagonist.

Mandatory Visualization

Urotensin-II Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the urotensin-II receptor.

G_protein_signaling cluster_cytosol Cytosol UT_receptor Urotensin-II Receptor (UT) Gq_protein Gq Protein UT_receptor->Gq_protein Activates beta_arrestin β-Arrestin Recruitment UT_receptor->beta_arrestin Promotes PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Urotensin_II Urotensin-II Urotensin_II->UT_receptor Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Urotensin-II signaling pathway upon receptor activation.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the key steps in performing a calcium mobilization assay to test for antagonist activity.

Calcium_Mobilization_Workflow start Start plate_cells Plate UT Receptor- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with Antagonist (e.g., GSK1562590) load_dye->pre_incubate stimulate Stimulate with Urotensin-II (Agonist) pre_incubate->stimulate measure Measure Fluorescence (FLIPR) stimulate->measure analyze Analyze Data (IC50 Determination) measure->analyze end End analyze->end

Caption: Workflow for a cellular calcium mobilization assay.

Logical Relationship: Confirming Target Engagement

This diagram illustrates the logical flow for confirming the target engagement of a receptor antagonist.

Target_Engagement_Logic hypothesis Hypothesis: GSK1562590 is a UT Receptor Antagonist binding_assay Direct Binding Assay (Radioligand Competition) hypothesis->binding_assay functional_assay Functional Cellular Assay (e.g., Calcium Mobilization) hypothesis->functional_assay confirmation Confirmation of Target Engagement binding_assay->confirmation downstream_assay Downstream Signaling Assay (e.g., β-Arrestin Recruitment) functional_assay->downstream_assay functional_assay->confirmation downstream_assay->confirmation

Caption: Logical flow for confirming antagonist target engagement.

References

comparative analysis of GSK 1562590 hydrochloride potency across species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the potency of GSK1562590 hydrochloride, a selective urotensin-II (UT) receptor antagonist, across various species. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species pharmacological profile of this compound. For comparative context, data for another UT receptor antagonist, GSK1440115, is also included.

Data Presentation: Potency of UT Receptor Antagonists

The following table summarizes the binding affinities (pKi) of GSK1562590 hydrochloride and GSK1440115 for the urotensin-II receptor in different mammalian species. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

CompoundMouseRatCatMonkeyHuman
GSK1562590 hydrochloride 9.349.669.649.149.28
GSK1440115 8.647.34-8.64-

Data sourced from radioligand binding assays on recombinant UT receptors.[1][2]

Urotensin-II Signaling Pathway

GSK1562590 hydrochloride exerts its pharmacological effect by antagonizing the urotensin-II receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, urotensin-II, to its receptor typically initiates a signaling cascade that leads to various physiological responses, including vasoconstriction. The diagram below illustrates the canonical signaling pathway.

Urotensin_II_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UII Urotensin-II UT_R UT Receptor (GPR14) UII->UT_R Binds Gq Gαq UT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response GSK GSK1562590 HCl GSK->UT_R Inhibits

Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590 HCl.

Experimental Protocols

The binding affinities (pKi values) of GSK1562590 hydrochloride and GSK1440115 were determined using a radioligand binding assay with membranes from cells expressing recombinant mammalian urotensin-II (UT) receptors.[1]

Key Methodological Details:

  • Assay Type: Competitive Radioligand Binding Assay using Scintillation Proximity Assay (SPA) technology.[3]

  • Radioligand: [¹²⁵I]hU-II (Iodinated human Urotensin-II).[1]

  • Biological Source: Membranes from cells recombinantly expressing mouse, rat, cat, monkey, or human UT receptors.[1]

  • Principle: The assay measures the ability of unlabeled antagonist (GSK1562590 hydrochloride or GSK1440115) to compete with a fixed concentration of the radioligand ([¹²⁵I]hU-II) for binding to the UT receptor.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Generalized Radioligand Binding Assay Protocol (Filtration Method):

While the specific data for GSK1562590 hydrochloride was generated using an SPA, the following provides a general protocol for a filtration-based radioligand binding assay, a common alternative method.

  • Membrane Preparation:

    • Cells expressing the recombinant UT receptor of a specific species are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Binding Reaction:

    • In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]hU-II) and varying concentrations of the unlabeled antagonist (e.g., GSK1562590 hydrochloride).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled UT receptor ligand.

    • The incubation is carried out in an appropriate buffer at a controlled temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC₅₀ and subsequently the Ki and pKi values.

References

Validating the In Vivo Efficacy of GSK1562590 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of urotensin-II (U-II) receptor antagonists, GSK1562590 hydrochloride has emerged as a compound of interest. This guide provides a comprehensive comparison of the in vivo efficacy of GSK1562590 hydrochloride against other relevant alternatives, supported by experimental data and detailed methodologies.

Unveiling the Urotensin-II Signaling Pathway

The biological effects of urotensin-II are mediated through its interaction with the G-protein coupled urotensin (UT) receptor, also known as GPR14. Activation of the UT receptor initiates a signaling cascade that plays a crucial role in cardiovascular regulation. As illustrated in the diagram below, the binding of U-II to its receptor triggers the activation of a Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in cytosolic calcium is a key event in mediating the physiological responses to U-II, such as vasoconstriction.

Urotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin-II UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds Gq Gq Protein UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response Leads to

Caption: Urotensin-II signaling cascade.

Comparative In Vivo Efficacy of UT Receptor Antagonists

GSK1562590 hydrochloride has demonstrated potent and selective antagonism of the UT receptor. A key study directly compared its pharmacological properties with another novel antagonist, GSK1440115. The in vivo efficacy of these compounds was assessed by their ability to inhibit the pressor response induced by human urotensin-II (hU-II) in anesthetized cats.

CompoundpKi (species average)Antagonism TypeIn Vivo Efficacy (Cat Blood Pressure Model)
GSK1562590 hydrochloride 9.14 - 9.66Insurmountable (rat, cat, mouse), Competitive (monkey)Inhibited hU-II-induced pressor response at a 10-fold lower dose than GSK1440115[1][2][3]
GSK14401157.34 - 8.64CompetitiveRequired a 10-fold higher dose than GSK1562590 for similar inhibition[1][2][3]
DS37001789Not availableCompetitiveDose-dependently prevented hU-II-induced blood pressure elevation in mice (significant at 30 and 100 mg/kg, p.o.)[4]
ACT-058362 (Palosuran)Not availableCompetitiveLess potent than DS37001789 in preventing hU-II-induced blood pressure elevation in mice (at 100 mg/kg, p.o.)[4]

These data highlight the superior in vivo potency of GSK1562590 hydrochloride in this particular model. The insurmountable antagonism observed in several species suggests a slow dissociation from the UT receptor, contributing to its prolonged pharmacodynamic activity.[1][2]

Experimental Protocols

The validation of in vivo efficacy relies on robust and well-defined experimental methodologies. Below are summaries of the key experimental protocols employed in the characterization of GSK1562590 hydrochloride and its comparators.

In Vivo Blood Pressure Measurement in Anesthetized Animals

This protocol is designed to assess the ability of a UT receptor antagonist to block the hypertensive effects of exogenously administered urotensin-II.

Experimental_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Cat, Rat, Mouse) Anesthesia Anesthesia Animal_Model->Anesthesia Cannulation Arterial and Venous Cannulation Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline_BP Record Baseline Blood Pressure Stabilization->Baseline_BP Antagonist_Admin Administer Test Compound (e.g., GSK1562590) or Vehicle Baseline_BP->Antagonist_Admin UII_Challenge Administer Urotensin-II Antagonist_Admin->UII_Challenge Record_BP_Response Record Blood Pressure Response UII_Challenge->Record_BP_Response Data_Analysis Calculate % Inhibition of U-II-induced Pressor Response Record_BP_Response->Data_Analysis

Caption: In vivo blood pressure measurement workflow.

1. Animal Model: The choice of animal model is critical. Studies have utilized cats, rats, and mice to evaluate the effects of UT receptor antagonists.[1][4]

2. Anesthesia and Surgical Preparation: Animals are anesthetized to permit surgical procedures and minimize distress. The carotid artery is typically cannulated for direct blood pressure measurement, and a jugular vein is cannulated for the administration of compounds.

3. Compound Administration: The test compound (e.g., GSK1562590 hydrochloride) or vehicle is administered intravenously or orally, followed by a challenge with a potent vasoconstrictor dose of human urotensin-II.

4. Data Acquisition and Analysis: Arterial blood pressure is continuously monitored. The primary endpoint is the percentage of inhibition of the pressor response induced by urotensin-II in the presence of the antagonist compared to the response in the vehicle-treated group.

Ex Vivo Aortic Ring Contraction Assay

This assay provides an in vitro measure of a compound's ability to antagonize U-II-induced vasoconstriction in isolated vascular tissue.

1. Tissue Preparation: The thoracic aorta is excised from an animal model (e.g., rat), cleaned of connective tissue, and cut into rings.

2. Mounting and Equilibration: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are allowed to equilibrate under a resting tension.

3. Compound Incubation and U-II Challenge: The aortic rings are pre-incubated with the UT receptor antagonist or vehicle for a specified period. A cumulative concentration-response curve to urotensin-II is then generated.

4. Data Analysis: The contractile responses are measured and used to determine the potency of the antagonist, often expressed as a pA2 or pKb value. A key finding for GSK1562590 was that its antagonistic effects were not readily reversed by washout in the rat isolated aorta, indicating a slow dissociation from the receptor.[1][2]

Conclusion

The available in vivo and ex vivo data strongly support the potent and sustained efficacy of GSK1562590 hydrochloride as a urotensin-II receptor antagonist. Its superior potency in inhibiting the U-II-induced pressor response compared to GSK1440115, coupled with its insurmountable antagonism in several species, positions it as a valuable tool for investigating the pathophysiological roles of the urotensin system and as a potential therapeutic candidate. Further comparative studies against a broader range of UT receptor antagonists will continue to delineate its unique pharmacological profile.

References

A Head-to-Head Comparison of Urotensin II Inhibitors: Palosuran, SB-657510, and DS37001789

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent urotensin II (U-II) receptor antagonists: palosuran (B1678358) (also known as ACT-058362), SB-657510, and DS37001789. The urotensinergic system, centered around the potent vasoconstrictor U-II and its receptor (UT receptor), is implicated in a variety of cardiovascular, renal, and metabolic diseases.[1][2][3] Consequently, the development of effective UT receptor antagonists is of significant interest for therapeutic intervention. This document summarizes key preclinical data from head-to-head and comparative studies to facilitate an objective assessment of these inhibitors.

Quantitative Data Summary

The following tables present a summary of the available quantitative data for palosuran, SB-657510, and DS37001789, focusing on their binding affinities and functional potencies in various preclinical assays.

Table 1: Comparative Binding Affinities (Ki) of Urotensin II Inhibitors at the Human UT Receptor

CompoundAssay TypePreparationKi (nM)Reference
PalosuranRadioligand BindingRecombinant hUT Membranes5[4]
SB-657510Radioligand BindingRecombinant hUT Membranes61[4]

Table 2: Comparative Functional Potencies (IC50) of Urotensin II Inhibitors

CompoundAssay TypeCell Line/TissueSpeciesIC50 (nM)Reference
Palosuran[Ca2+]i MobilizationRecombinant hUT-CHO cellsHuman323[4]
SB-657510[Ca2+]i MobilizationRecombinant hUT-CHO cellsHuman180[4]
Palosuran (ACT-058362)[125I]-U-II BindingHuman GPR14Human120[5]
DS37001789[125I]-U-II BindingHuman GPR14Human0.9[5]

Table 3: In Vivo Comparative Efficacy of Urotensin II Inhibitors

CompoundModelSpeciesEffectPotency ComparisonReference
Palosuran (ACT-058362)hU-II-induced blood pressure elevationMousePrevention of blood pressure elevationLess potent than DS37001789[5]
DS37001789hU-II-induced blood pressure elevationMouseDose-dependent prevention of blood pressure elevationSuperior to ACT-058362[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Urotensin II Receptor Signaling Pathway

The UT receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][4] Activation of the receptor by U-II initiates a cascade leading to intracellular calcium mobilization and subsequent physiological responses, such as vasoconstriction.[2][4]

Urotensin II Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-II Urotensin II UT Receptor UT Receptor (GPR14) U-II->UT Receptor Binds Gq Gq Protein UT Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular) IP3->Ca2+ Mobilizes from ER/SR PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Activates Physiological Response Physiological Response (e.g., Vasoconstriction) PKC->Physiological Response Leads to U-II Inhibitor U-II Inhibitor (e.g., Palosuran, SB-657510) U-II Inhibitor->UT Receptor Blocks

Caption: Urotensin II receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the competitive binding assay used to determine the binding affinity (Ki) of urotensin II inhibitors.

Radioligand Binding Assay Workflow Start Prep Prepare Membranes (with UT Receptor) Start->Prep Incubate Incubate Membranes with: - Radiolabeled U-II ([125I]U-II) - Unlabeled Inhibitor (Varying Conc.) Prep->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data: - Generate Competition Curve - Calculate IC50 and Ki Measure->Analyze End Analyze->End

Caption: Radioligand binding assay workflow.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the steps involved in a functional assay to measure the inhibitory effect of U-II antagonists on intracellular calcium mobilization.

Calcium Mobilization Assay Workflow Start Culture Culture Cells Expressing UT Receptor Start->Culture Load Load Cells with Calcium-Sensitive Fluorescent Dye Culture->Load Pre-incubate Pre-incubate Cells with U-II Inhibitor Load->Pre-incubate Stimulate Stimulate Cells with U-II Pre-incubate->Stimulate Measure Measure Changes in Intracellular Calcium (Fluorescence) Stimulate->Measure Analyze Analyze Data: - Generate Dose-Response Curve - Calculate IC50 Measure->Analyze End Analyze->End

Caption: Calcium mobilization assay workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of urotensin II inhibitors to the human UT receptor.

Materials:

  • Membrane preparations from cells recombinantly expressing the human urotensin II receptor (hUT).

  • [125I]-labeled human urotensin-II ([125I]hU-II) as the radioligand.

  • Urotensin II inhibitors (palosuran, SB-657510) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane preparations containing the hUT receptor are incubated in the binding buffer.

  • A fixed concentration of [125I]hU-II is added to the incubation mixture.

  • Varying concentrations of the unlabeled urotensin II inhibitor are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin II.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound [125I]hU-II, is measured using a gamma counter.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand.

  • The IC50 value is then converted to a Ki value (inhibitor constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of urotensin II inhibitors by measuring their ability to block U-II-induced intracellular calcium ([Ca2+]i) mobilization.

Materials:

  • Host cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human UT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Urotensin II as the agonist.

  • Urotensin II inhibitors (palosuran, SB-657510) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Fluorometric imaging plate reader or a fluorescence microscope.

Procedure:

  • Cells expressing the hUT receptor are seeded into multi-well plates and cultured to an appropriate confluency.

  • The cells are loaded with a calcium-sensitive fluorescent dye by incubating them with the dye-containing medium for a specific period (e.g., 30-60 minutes at 37°C).

  • After loading, the cells are washed with assay buffer to remove excess dye.

  • The cells are then pre-incubated with varying concentrations of the urotensin II inhibitor for a defined time (e.g., 15-30 minutes).

  • The baseline fluorescence is measured.

  • Urotensin II is added to the wells to stimulate the UT receptor and induce an increase in intracellular calcium.

  • The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is monitored over time.

  • The peak fluorescence response is measured for each concentration of the inhibitor.

  • The data are normalized to the response induced by U-II in the absence of the inhibitor.

  • A dose-response curve is generated, and the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the U-II-induced calcium response, is calculated.

Aortic Ring Contraction Assay

Objective: To evaluate the functional antagonism of urotensin II inhibitors on U-II-induced vasoconstriction in an ex vivo tissue model.

Materials:

  • Isolated thoracic aorta from experimental animals (e.g., rats).

  • Krebs-Henseleit solution (physiological salt solution).

  • Organ bath system with force transducers.

  • Urotensin II as the contractile agonist.

  • Urotensin II inhibitors (e.g., palosuran) at various concentrations.

  • Data acquisition system.

Procedure:

  • The thoracic aorta is carefully dissected from the animal and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of a specific width (e.g., 2-3 mm).

  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

  • The viability of the rings is tested with a contracting agent such as potassium chloride (KCl).

  • After washing and returning to baseline tension, the rings are pre-incubated with a specific concentration of the urotensin II inhibitor or vehicle for a defined period (e.g., 30 minutes).[4]

  • A cumulative concentration-response curve to urotensin II is then generated by adding increasing concentrations of U-II to the organ bath.

  • The contractile force generated by the aortic rings is continuously recorded.

  • The antagonist effect is quantified by determining the rightward shift of the U-II concentration-response curve in the presence of the inhibitor and calculating the pA2 value or by comparing the maximal contraction (Emax) and the concentration producing 50% of the maximal effect (EC50).[4]

References

Preclinical Benchmarking of Urotensin-II Receptor Antagonists: GSK 1562590 Hydrochloride vs. GSK 1440115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two high-affinity, selective urotensin-II (UT) receptor antagonists, GSK 1562590 hydrochloride and GSK 1440115. While this compound is the focus, its preclinical performance is best understood in the context of similar research compounds. As this compound has not progressed to clinical trials for a specific indication, a direct comparison to a clinical "standard of care" is not applicable. Instead, this document benchmarks it against another tool compound, GSK 1440115, to highlight its distinct pharmacological properties for research applications. The data presented is derived from preclinical studies aimed at characterizing and differentiating these molecules for investigating the physiological and pathological roles of the urotensin-II system.

Introduction to this compound

This compound is a potent and selective antagonist of the urotensin-II (UT) receptor.[1] The urotensin-II system is implicated in a range of physiological processes and its dysregulation is linked to cardiovascular, renal, and metabolic diseases. As a research tool, this compound allows for the exploration of the therapeutic potential of UT receptor blockade. A key characteristic of this compound is its slow dissociation from the UT receptor, leading to prolonged pharmacodynamic effects.[1]

Comparative Pharmacological Data

The following tables summarize the quantitative data from preclinical studies comparing this compound and GSK 1440115.

Table 1: Affinity of UT Receptor Antagonists for Mammalian Recombinant UT Receptors

SpeciesGSK 1562590 pKiGSK 1440115 pKi
Human9.288.64
Monkey9.147.34
Rat9.668.24
Mouse9.347.82
Cat9.648.15
Source: British Journal of Pharmacology[1]

Table 2: Antagonist Potency in Isolated Arteries

SpeciesGSK 1562590 pKbGSK 1440115 pA2
Rat9.77 (insurmountable)7.71 (competitive)
hUT Transgenic Mouse10.12 (insurmountable)7.59 (competitive)
Cat8.93 (insurmountable)5.59 (competitive)
Monkey8.87 - 8.93 (competitive)7.21 (competitive)
Source: British Journal of Pharmacology[1]

Table 3: In Vivo Efficacy in Anesthetized Cats (Inhibition of hU-II-induced Systemic Pressor Response)

CompoundDose for Inhibition
GSK 156259010-fold lower than GSK 1440115
GSK 1440115-
Source: British Journal of Pharmacology[1]

Experimental Protocols

Radioligand Binding Assays

Membranes from cells expressing recombinant human, monkey, rat, mouse, or cat UT receptors were incubated with [¹²⁵I]hU-II and varying concentrations of the antagonist (GSK 1562590 or GSK 1440115). Non-specific binding was determined in the presence of a high concentration of unlabeled hU-II. The reaction was incubated to equilibrium and then terminated by rapid filtration. The radioactivity retained on the filters was measured, and pKi values were calculated from the competition binding curves.

Isolated Tissue Assays for Antagonist Potency

Rings of thoracic aorta from rats, human UT transgenic mice, cats, and monkeys were mounted in organ baths. Cumulative concentration-response curves to human urotensin-II (hU-II) were generated in the absence and presence of increasing concentrations of the antagonists. The nature of the antagonism (competitive or insurmountable) and the potency (pA2 for competitive antagonists, pKb for insurmountable antagonists) were determined by analyzing the shifts in the concentration-response curves.

Ex Vivo Antagonist Activity

Rats were dosed with either vehicle or GSK 1562590. At various time points after dosing (e.g., 24 hours), the animals were euthanized, and the thoracic aortas were isolated. The contractile response to hU-II was then assessed in the isolated tissue to determine the duration of the antagonist's effect.

Visualizations

Urotensin-II Signaling Pathway and Point of Antagonism

G UII Urotensin-II (U-II) UT_Receptor Urotensin-II Receptor (UT) UII->UT_Receptor Binds to Gq_11 Gq/11 UT_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction Antagonist GSK 1562590 Antagonist->UT_Receptor Blocks

Caption: Urotensin-II signaling pathway leading to vasoconstriction and the inhibitory action of GSK 1562590.

Conceptual Workflow for Comparing UT Receptor Antagonists

G cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Binding Radioligand Binding Assay (pKi determination) Compare Compare Pharmacological Profiles Binding->Compare Aorta Isolated Aorta Assay (pA2/pKb determination) ExVivo Ex Vivo Aorta Assay (Duration of action) Aorta->ExVivo Aorta->Compare ExVivo->Compare Pressor Pressor Response Assay (In vivo potency) Pressor->Compare Start Select Antagonists: GSK 1562590 vs. GSK 1440115 Start->Binding Start->Aorta Start->Pressor Conclusion Conclusion: GSK 1562590 shows sustained activity Compare->Conclusion

Caption: Experimental workflow for the preclinical comparison of urotensin-II receptor antagonists.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.